Dimesna-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8Na2O6S4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate |
InChI |
InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2/i1D2,2D2,3D2,4D2;; |
InChI Key |
KQYGMURBTJPBPQ-VHGLFXLXSA-L |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SSC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Dimesna-d8: A Technical Deep Dive into its Uroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna-d8, a deuterated isotopologue of dimesna, serves as a uroprotective agent, mitigating the toxic effects of chemotherapy agents like cyclophosphamide and ifosfamide on the urinary tract. Its mechanism of action is intrinsically linked to its role as a prodrug, being the inactive disulfide dimer of the active uroprotectant, mesna. This technical guide delineates the core mechanism of this compound, focusing on its activation, pharmacokinetics, and interaction with toxic metabolites. It provides a comprehensive overview of the experimental data and methodologies crucial for understanding and evaluating its uroprotective efficacy.
Core Mechanism of Uroprotection
The uroprotective action of this compound is not direct but relies on its in vivo conversion to the active thiol compound, mesna. The process can be summarized in a key signaling pathway:
The Metabolic Fate of Dimesna-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna-d8 is the deuterated form of dimesna, the disulfide dimer of mesna.[1] Mesna is a critical uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide.[2][3][4] These chemotherapeutic drugs produce a toxic metabolite, acrolein, which is harmful to the bladder lining.[2] Dimesna itself is inactive but serves as a prodrug that is reduced to the active thiol compound, mesna, which then neutralizes acrolein in the urinary tract.
Metabolic Pathways of Dimesna
The core of Dimesna's metabolism is its reduction to mesna. This conversion is essential for its uroprotective activity and occurs through both enzymatic and non-enzymatic mechanisms.
Reduction to Mesna
Dimesna is reduced to mesna primarily in the kidneys, which is advantageous as the active mesna is then readily available in the urinary system to detoxify acrolein. The liver also plays a role in this reduction. This reduction can occur via two main pathways:
-
Enzymatic Reduction: The thioredoxin system can enzymatically reduce Dimesna. Additionally, the glutaredoxin system can contribute to this process, albeit indirectly, through the reduction of glutathione disulfide that is formed during the initial non-enzymatic reduction of Dimesna.
-
Non-enzymatic Reduction: Dimesna can undergo a thiol-disulfide exchange with endogenous thiols like cysteine and glutathione. This non-enzymatic reaction is a crucial part of its mechanism.
The following diagram illustrates the central metabolic conversion of Dimesna to Mesna.
Caption: Metabolic Reduction of Dimesna to Mesna.
Systemic Distribution and Elimination
Following administration, Dimesna and mesna are distributed throughout the body. Mesna is rapidly oxidized to Dimesna in the plasma. The kidneys are the primary site for both the reduction of Dimesna and the excretion of both compounds. Renal transporters, including organic anion transporters (OAT1, OAT3, OAT4) and various efflux transporters (e.g., MRP1, MRP2, Pgp), play a significant role in the renal handling of Dimesna and mesna.
The workflow for the systemic processing of Dimesna is depicted below.
Caption: Systemic Workflow of Dimesna and Mesna.
Quantitative Data
The pharmacokinetics of mesna and dimesna have been studied in humans and rats. The following tables summarize key quantitative data from these studies.
Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans
| Parameter | Mesna | Dimesna | Reference |
| Half-life (t½) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | |
| Volume of Distribution at Steady State (Vdss) | 1.09 ± 1.18 L/kg | - | |
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | - | |
| Fraction Excreted in Urine (fu) | 0.361 ± 0.15 | 0.482 ± 0.25 | |
| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | |
| Mean 24h Urinary Recovery (% of daily dose) - Day 1 | 23.8% | 45.2% | |
| Mean 24h Urinary Recovery (% of daily dose) - Day 5 | 21.2% | 39.8% |
Table 2: Dimesna Reduction in Isolated Perfused Rat Liver
| Parameter | Value | Reference |
| Dimesna Clearance | 0.20 ml/min/g liver | |
| Correlation of Dimesna Reduction to Perfused Concentration | r = 0.98 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of Dimesna metabolism.
In Vitro Dimesna Reduction in HeLa Cell Lysate
-
Objective: To demonstrate enzymatic and non-enzymatic reduction of Dimesna.
-
Method:
-
HeLa cells were lysed to prepare a cell lysate.
-
Dimesna was incubated with the HeLa cell lysate.
-
The production of mesna was measured over time.
-
To differentiate between enzymatic and non-enzymatic reduction, a control experiment was performed with protein-denatured lysate.
-
Mathematical modeling of thiol-disulfide exchange reactions was used to predict the non-enzymatic production of mesna.
-
-
Reference:
Isolated Perfused Rat Liver Model
-
Objective: To investigate the hepatic metabolism of Dimesna.
-
Method:
-
Livers were isolated from female Sprague Dawley rats.
-
The isolated livers were perfused with a protein-free buffered solution containing Dimesna at various concentrations.
-
Both single-pass and recirculating perfusion experiments were conducted.
-
Concentrations of mesna and Dimesna in the effluent perfusate were measured using specific chromatographic procedures.
-
-
Reference:
In Vitro Transporter Studies
-
Objective: To identify renal transporters involved in the disposition of mesna and Dimesna.
-
Method:
-
In vitro screens of uptake and efflux transporters were conducted.
-
Saturable uptake was assessed using cells expressing renal organic anion transporters (OAT1, OAT3, OAT4).
-
The role of efflux transporters (BCRP, MATE1, MRP1, MRP2, MRP4, MRP5, and Pgp) was evaluated by measuring their impact on Dimesna accumulation in cells.
-
-
Reference:
The following diagram outlines the general workflow for in vitro transporter screening.
Caption: Workflow for In Vitro Transporter Screening.
Conclusion and Future Directions
The metabolic fate of Dimesna is well-characterized, with its reduction to the active uroprotectant mesna being the central event. This process occurs both enzymatically and non-enzymatically, primarily within the kidneys. While direct metabolic studies on this compound are lacking, its metabolism is expected to mirror that of Dimesna. However, the presence of deuterium could potentially alter the rate of metabolism, which warrants further investigation. Future studies should focus on directly comparing the pharmacokinetics and metabolic profiles of Dimesna and this compound to elucidate the impact of deuteration. Such studies would be invaluable for optimizing the clinical use of this important chemoprotective agent.
References
Synthesis and Purification of Deuterated Dimesna: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Dimesna (disodium 2,2'-dithiobis(ethanesulfonate)), a molecule of significant interest in pharmaceutical research. Deuterium-labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry and enabling the investigation of kinetic isotope effects. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification strategies, and methods for analytical characterization.
Introduction
Dimesna is the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), a uroprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents like cyclophosphamide and ifosfamide. In the body, Mesna is oxidized to Dimesna, which is then reduced back to the active thiol form in the kidneys, where it neutralizes toxic metabolites. The synthesis of deuterated Dimesna is crucial for advanced pharmacological studies.
Synthetic Strategy
The synthesis of deuterated Dimesna (Dimesna-d8) is most effectively achieved through a two-step process:
-
Synthesis of Deuterated Mesna (Mesna-d4): This involves the preparation of a deuterated ethanesulfonate precursor followed by thiolation.
-
Oxidative Dimerization: The resulting deuterated Mesna is then oxidized to form deuterated Dimesna.
This guide will focus on the synthesis of fully deuterated Dimesna on the ethyl chains (this compound), which requires a deuterated starting material.
Signaling Pathway of Mesna/Dimesna Action
Caption: Metabolic pathway of Mesna and Dimesna.
Experimental Protocols
Synthesis of Deuterated Sodium 2-Chloroethanesulfonate (d4-CES)
This protocol describes the synthesis of the deuterated precursor, sodium 2-chloroethanesulfonate-d4.
Materials:
-
1,2-dichloroethane-d4 (DCE-d4)
-
Sodium sulfite (anhydrous)
-
Water (H₂O)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Add 1,2-dichloroethane-d4 (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours. Monitor the reaction progress by ¹H NMR (disappearance of the DCE-d4 signal).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted sodium sulfite.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous solution contains the crude deuterated sodium 2-chloroethanesulfonate. This can be used directly in the next step or purified by recrystallization from a water/ethanol mixture.
Synthesis of Deuterated Mesna (Mesna-d4)
This protocol details the conversion of d4-CES to deuterated Mesna.
Materials:
-
Crude aqueous solution of sodium 2-chloroethanesulfonate-d4
-
Sodium hydrosulfide (NaSH)
-
Water (H₂O)
Procedure:
-
To the aqueous solution of crude d4-CES, add a solution of sodium hydrosulfide (1.5 eq) in water dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by ¹H NMR (disappearance of the d4-CES signal and appearance of the Mesna-d4 signal).
-
Upon completion, the resulting aqueous solution contains deuterated Mesna.
Synthesis of Deuterated Dimesna (this compound)
This protocol describes the oxidative dimerization of deuterated Mesna.
Materials:
-
Aqueous solution of deuterated Mesna
-
Hydrogen peroxide (30% solution) or Iodine (I₂)
-
Water (H₂O)
Procedure:
-
Cool the aqueous solution of deuterated Mesna to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C. Alternatively, an aqueous solution of iodine can be used as the oxidizing agent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction progress can be monitored by the disappearance of the thiol group, which can be tested with a suitable colorimetric indicator (e.g., Ellman's reagent).
-
The resulting aqueous solution contains crude deuterated Dimesna.
Synthesis Workflow
Caption: Synthetic route for deuterated Dimesna.
Purification of Deuterated Dimesna
Purification is a critical step to ensure the final product is free of impurities and suitable for its intended use. A multi-step purification strategy is recommended.
Recrystallization
-
Concentration: Concentrate the aqueous solution of crude deuterated Dimesna under reduced pressure to obtain a concentrated solution or a solid residue.
-
Solvent Selection: Dimesna is highly soluble in water and sparingly soluble in alcohols. A mixture of water and ethanol or methanol is a suitable solvent system for recrystallization.
-
Procedure: Dissolve the crude product in a minimal amount of hot water. Slowly add ethanol or methanol until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Ion-Exchange Chromatography
For higher purity, ion-exchange chromatography can be employed to remove any remaining ionic impurities.
-
Resin Selection: A strong anion exchange resin is suitable for binding the negatively charged Dimesna.
-
Procedure:
-
Equilibrate the column with a low concentration buffer (e.g., 10 mM ammonium bicarbonate).
-
Load the aqueous solution of partially purified Dimesna onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound Dimesna using a salt gradient (e.g., 0.1 M to 1 M ammonium bicarbonate).
-
Collect the fractions containing Dimesna and monitor by a suitable analytical technique (e.g., UV-Vis spectroscopy or conductivity).
-
-
Desalting: The collected fractions containing the purified Dimesna and the elution salt can be desalted by lyophilization (freeze-drying) if a volatile buffer like ammonium bicarbonate is used.
Purification Workflow
Caption: Purification strategy for deuterated Dimesna.
Data Presentation
Expected Yield and Purity
| Step | Product | Theoretical Yield (%) | Expected Purity (%) |
| 1 | Deuterated Sodium 2-Chloroethanesulfonate | 70-85 | >90 (crude) |
| 2 | Deuterated Mesna | 80-95 | >95 (in solution) |
| 3 | Deuterated Dimesna (Crude) | 90-98 | >85 |
| 4 | Recrystallized this compound | 60-75 (from crude) | >98 |
| 5 | Purified this compound (after IEX) | >90 (from recrystallized) | >99.5 |
Analytical Characterization Data
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | Absence of signals in the 2.5-3.5 ppm region corresponding to the ethylene protons. |
| ²H NMR | Chemical Shift (δ) | Presence of a broad signal in the 2.5-3.5 ppm region. |
| Mass Spec (ESI-) | m/z | [M-2Na]²⁻ expected at m/z ≈ 165.0 (calculated for C₄D₈H₂O₆S₄²⁻). Isotopic distribution will confirm deuterium incorporation. |
| Elemental Analysis | % Composition | Consistent with the calculated values for C₄D₈H₂Na₂O₆S₄. |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of deuterated Dimesna. The described protocols are based on established chemical principles and can be adapted and optimized by researchers for their specific needs. The successful synthesis and purification of high-purity deuterated Dimesna will enable more precise and informative studies in drug development and metabolism, ultimately contributing to the advancement of pharmaceutical sciences.
Navigating the Stability and Storage of Dimesna-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimesna-d8, a deuterated analog of Dimesna. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. While specific stability data for this compound is limited, this guide synthesizes available information on Dimesna and its precursor, Mesna, to provide a robust framework for its handling and storage.
Core Concepts: Understanding Dimesna and its Deuterated Form
Dimesna, or 2,2'-dithiobisethanesulfonic acid disodium salt, is the disulfide dimer of Mesna.[1] In vivo, Dimesna is reduced to two molecules of Mesna, which then act as a uroprotective agent, detoxifying urotoxic metabolites of certain chemotherapeutic agents like ifosfamide and cyclophosphamide.[1][2] this compound is a stable isotope-labeled version of Dimesna, where eight hydrogen atoms have been replaced with deuterium. This labeling is instrumental in pharmacokinetic and metabolic studies, allowing researchers to trace and quantify the compound and its metabolites.[3][4]
Recommended Storage Conditions
To ensure the long-term stability of this compound, specific storage conditions are recommended by suppliers. These conditions are summarized in the table below. Adherence to these guidelines is critical to prevent degradation and maintain the chemical purity of the compound.
| Storage Duration | Temperature | Atmosphere | Additional Notes | Source |
| Long-term | -20°C | Inert Atmosphere Recommended | Hygroscopic | |
| Short-term | Room Temperature or 2-8°C | - | For maximum recovery, centrifuge the vial before opening. |
Table 1: Recommended Storage Conditions for this compound
Stability Profile and Degradation Pathway
Mesna is known to be unstable in the presence of oxygen, readily undergoing auto-oxidation to form Dimesna. This conversion is a critical factor to consider during the handling and storage of any Mesna-containing solutions. One study investigating the stability of Mesna in an injection formulation at 37°C demonstrated a significant decrease in Mesna concentration over 14 days, with a corresponding increase in Dimesna concentration. This highlights the inherent stability of the disulfide bond in Dimesna under these conditions, as it is the product of degradation.
The degradation of Mesna to Dimesna is a straightforward oxidation process, as illustrated in the following diagram:
While this pathway describes the formation of Dimesna, information regarding the further degradation of Dimesna or this compound is scarce. It is reasonable to infer that as a disulfide, this compound possesses greater stability than its thiol precursor, Mesna. However, factors such as pH, temperature, and the presence of reducing or oxidizing agents could potentially impact its long-term stability.
Analytical Methodologies for Stability Assessment
The stability of Mesna and its conversion to Dimesna have been successfully monitored using advanced analytical techniques. These methods are directly applicable to the stability testing of this compound.
A validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method has been effectively used to quantify both Mesna and Dimesna. Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to identify and confirm the presence of Dimesna as the degradation product of Mesna.
The general workflow for a stability study of this compound, based on established protocols for Mesna, is outlined below:
Experimental Protocol Example: Stability of Mesna in Solution
The following protocol is adapted from a study on Mesna stability and can serve as a template for designing a stability study for this compound.
1. Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 20 mg/mL) in a relevant buffer or solvent system.
-
Dispense the solution into multiple vials to be sampled at different time points.
2. Incubation:
-
Incubate the vials at a controlled temperature (e.g., 37 ± 0.5°C).
-
Monitor physical characteristics such as color and precipitation at each time point.
3. Sample Analysis:
-
At predetermined intervals (e.g., Day 0, Day 4, Day 7, Day 14), withdraw an aliquot from a vial.
-
Perform quantitative analysis using a validated LC-MS/MS method to determine the concentration of this compound.
-
Utilize NMR spectroscopy to identify any potential degradation products.
4. Data Analysis:
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
Characterize the chemical structure of any observed degradation products.
Conclusion and Recommendations
The stability of this compound is a critical parameter for its effective use in research and development. Based on the available data, long-term storage at -20°C in an inert atmosphere is recommended to maintain its integrity. While Dimesna is the stable oxidation product of Mesna, suggesting a higher intrinsic stability, comprehensive stability studies on this compound under various conditions (e.g., different pH values, in the presence of excipients) are warranted to fully characterize its degradation profile. Researchers should employ robust analytical methods, such as LC-MS/MS and NMR, to monitor the stability of this compound in their specific applications. This proactive approach will ensure the accuracy and reliability of experimental results.
References
Dimesna-d8 vs. Dimesna: A Technical Guide to Structural Differences and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of Dimesna and its deuterated isotopologue, Dimesna-d8. The core focus is on the structural distinctions between the two molecules, supported by quantitative data and a plausible experimental protocol for the synthesis of the deuterated compound. Furthermore, this guide elucidates the critical biological pathway associated with Dimesna's mechanism of action as a uroprotective agent, presented through a clear signaling pathway diagram. This document is intended to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, offering in-depth information for studies involving these compounds.
Introduction
Dimesna, the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), is a crucial adjunctive therapy used to mitigate the urotoxic effects of certain chemotherapeutic agents, such as ifosfamide and cyclophosphamide.[1][2] Its deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification due to its distinct mass. This guide delves into the fundamental structural differences between Dimesna and this compound, providing a comprehensive overview for research and development applications.
Structural Differences
The primary structural difference between Dimesna and this compound lies in the isotopic substitution of hydrogen atoms with deuterium atoms. In this compound, all eight hydrogen atoms on the two ethanesulfonate backbones are replaced by deuterium.[3] This substitution occurs on the methylene groups of each 2-sulfoethyl moiety.
Dimesna Chemical Structure: Disodium 2,2'-dithiobis(ethanesulfonate) NaO3S-CH2-CH2-S-S-CH2-CH2-SO3Na
This compound Chemical Structure: Disodium 2,2'-dithiobis(ethane-1,1,2,2-d4-sulfonate) NaO3S-CD2-CD2-S-S-CD2-CD2-SO3Na
This isotopic labeling significantly increases the molecular weight of the compound without altering its fundamental chemical reactivity or biological activity.
Quantitative Data Summary
The isotopic substitution results in a measurable difference in the molecular properties of this compound compared to Dimesna. The key quantitative differences are summarized in the table below.
| Property | Dimesna | This compound | Data Source(s) |
| Molecular Formula | C₄H₈Na₂O₆S₄ | C₄D₈Na₂O₆S₄ | [4],[3] |
| Molecular Weight | 326.34 g/mol | 334.39 g/mol | , |
| Exact Mass | 325.8999 g/mol | 333.9503 g/mol |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the deuteration of a suitable precursor followed by dimerization. A common route to Mesna, the precursor to Dimesna, involves the reaction of sodium sulfite with a haloethanesulfonate. Deuteration can be achieved by using a deuterated starting material or through H/D exchange reactions.
Materials:
-
Sodium 2-chloroethanesulfonate
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Methodology:
Step 1: Synthesis of Sodium 2-mercaptoethanesulfonate-d4 (Mesna-d4)
-
Deuteration of Precursor (Hypothetical): A potential route involves the synthesis of a deuterated haloethane precursor. Alternatively, a more direct approach could involve a base-catalyzed H/D exchange on a suitable precursor in D₂O. For the purpose of this protocol, we will outline a method starting from a commercially available deuterated building block if possible, or assume a prior synthesis of 2-chloroethane-1,1,2,2-d4-sulfonic acid sodium salt.
-
Thiolation: In a reaction vessel inerted with nitrogen, dissolve sodium sulfite in D₂O. Add sodium 2-chloroethane-1,1,2,2-d4-sulfonate to the solution. The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as NMR or LC-MS to confirm the formation of sodium 2-mercaptoethanesulfonate-d4.
-
Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted. The product, Mesna-d4, can be precipitated by the addition of ethanol and collected by filtration. The precipitate is washed with ethanol and dried under vacuum.
Step 2: Oxidative Dimerization to this compound
-
Oxidation: The synthesized Mesna-d4 is dissolved in an aqueous solution. The pH of the solution is adjusted to slightly alkaline (pH 8-9) using sodium hydroxide.
-
Dimerization: Air or a mild oxidizing agent (e.g., hydrogen peroxide) is slowly bubbled through the solution while stirring. The oxidation of the thiol groups leads to the formation of a disulfide bond, resulting in this compound. The reaction is typically carried out at room temperature and monitored for the disappearance of the thiol precursor.
-
Isolation and Purification: The resulting this compound solution is concentrated under reduced pressure. The product is then precipitated by the addition of a suitable organic solvent like ethanol. The solid this compound is collected by filtration, washed with the precipitating solvent, and dried under vacuum.
Characterization: The final product should be characterized by:
-
Mass Spectrometry: To confirm the molecular weight of 334.39 g/mol and the isotopic enrichment.
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR should show the absence of signals corresponding to the methylene protons. ¹³C NMR will confirm the carbon skeleton.
-
FTIR Spectroscopy: To identify the characteristic functional groups.
Signaling Pathways and Biological Mechanisms
Dimesna itself is biologically inactive. Its therapeutic effect is realized after its in vivo reduction to two molecules of Mesna. Mesna then acts as a uroprotective agent by detoxifying acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide.
Dimesna Activation and Acrolein Detoxification
The following diagram illustrates the key steps in the biological activation of Dimesna and the subsequent detoxification of acrolein by Mesna.
Conclusion
This compound is a stable, isotopically labeled version of Dimesna, distinguished by the substitution of eight hydrogen atoms with deuterium. This structural modification, while not affecting its biological mode of action, provides a crucial tool for advanced pharmacokinetic and metabolic research. Understanding the precise structural differences and the biological pathways in which these molecules participate is essential for their effective application in drug development and clinical research. This guide provides a foundational resource for scientists and researchers working with Dimesna and its deuterated analogue.
References
In Vitro Biological Activity of Dimesna-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of Dimesna-d8. As a deuterated isotopologue of Dimesna (also known as BNP7787 or Tavocept), this compound is primarily utilized for analytical purposes, and its biological activity is considered identical to that of Dimesna. This document details the mechanisms of action, quantitative data from in vitro studies, and comprehensive experimental protocols for key assays.
Core Mechanisms of Action
Dimesna, the disulfide dimer of Mesna, exhibits a multifaceted in vitro biological profile. Its activities can be broadly categorized into two main areas: chemoprotection through its conversion to Mesna and direct modulation of cancer-related signaling pathways.
Chemoprotective and Cytoprotective Activities
Dimesna functions as a prodrug of Mesna, a uroprotective agent. In the renal system, Dimesna is reduced to its active monomer, Mesna. Mesna's free thiol group is crucial for detoxifying urotoxic and nephrotoxic metabolites of certain chemotherapy drugs, such as acrolein and 4-hydroxy-ifosfamide, which are byproducts of cyclophosphamide and ifosfamide metabolism. This detoxification occurs through the formation of stable, non-toxic compounds that are then excreted.[1][2]
Furthermore, Dimesna and its metabolites have been shown to inhibit the activity of gamma-glutamyl transpeptidase (GGT), an enzyme involved in the metabolism of glutathione and certain xenobiotics.[3][4] The inhibition of GGT by mesna-disulfide heteroconjugates, formed from Dimesna, is considered a key mechanism in mitigating cisplatin-induced nephrotoxicity.[3]
Modulation of Cancer-Related Signaling Pathways
In addition to its role in chemoprotection, Dimesna has been shown to directly interact with and modulate the activity of key proteins involved in cancer cell signaling. In vitro studies have demonstrated that Dimesna can inhibit the kinase activity of several receptor tyrosine kinases, including MET, Epidermal Growth Factor Receptor (EGFR), and ROS1. This inhibitory action is thought to occur through the covalent modification of cysteine residues within these proteins, leading to a disruption of their signaling cascades.
Quantitative In Vitro Data
The following tables summarize the available quantitative data on the in vitro biological activity of Dimesna and its metabolites.
Table 1: Inhibition of Receptor Tyrosine Kinase Activity by Dimesna
| Target Kinase | IC50 Value | ATP Concentration | Assay System | Reference |
| MET | ~100 µM | 10 µM | ADP-Glo Kinase Assay | |
| MET | ~200 µM | 100 µM | ADP-Glo Kinase Assay |
Note: The IC50 values for MET kinase inhibition by Dimesna were estimated from graphical data presented in patent literature.Quantitative data for the inhibition of EGFR and ROS1 kinase activity by Dimesna are not available in the public domain, although inhibitory effects have been described.
Table 2: Interaction of Dimesna with Renal Transporters
| Transporter | Interaction Type | Cell System | Quantitative Data | Reference |
| OAT1 | Uptake | In vitro screen | Saturable uptake observed | |
| OAT3 | Uptake | In vitro screen | Saturable uptake observed | |
| OAT4 | Uptake | In vitro screen | Saturable uptake observed | |
| BCRP | Efflux | In vitro screen | Significantly reduced accumulation | |
| MATE1 | Efflux | In vitro screen | Significantly reduced accumulation | |
| MRP1 | Efflux | In vitro screen | Significantly reduced accumulation | |
| MRP2 | Efflux | In vitro screen | Significantly reduced accumulation | |
| MRP4 | Efflux | In vitro screen | Significantly reduced accumulation | |
| MRP5 | Efflux | In vitro screen | Significantly reduced accumulation | |
| P-gp | Efflux | In vitro screen | Significantly reduced accumulation |
Table 3: In Vitro Cytotoxicity of Dimesna
| Cell Line | Assay Type | Results | Reference |
| Nasal Carcinoma | Sulforhodamine B (SRB) assay | No cytotoxicity observed | |
| LLC-PK1 (porcine kidney) | Thymidine/uridine incorporation | No protective effect against ifosfamide metabolites |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of Dimesna.
MET Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the methodology described in patent literature for determining the inhibitory effect of Dimesna on MET kinase activity.
Objective: To quantify the inhibition of MET kinase by Dimesna in a cell-free system.
Materials:
-
Recombinant human MET kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (or Dimesna)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
Kinase buffer
-
This compound at various concentrations
-
MET kinase
-
Poly(Glu, Tyr) substrate
-
-
Include controls: no-enzyme control, no-inhibitor control.
-
-
Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final concentration of ATP should be close to the K
mfor MET (e.g., 10 µM or 100 µM). -
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro Renal Transporter Interaction Assay
This protocol provides a general framework for assessing the interaction of this compound with renal uptake transporters expressed in a cellular system.
Objective: To determine if this compound is a substrate of specific renal uptake transporters (e.g., OAT1, OAT3).
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with the transporter of interest (e.g., OAT1)
-
Wild-type (non-transfected) HEK293 cells
-
This compound
-
Appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Known inhibitor of the transporter (e.g., probenecid for OATs)
-
24-well cell culture plates
-
LC-MS/MS for quantification of this compound
Procedure:
-
Cell Seeding: Seed the transfected and wild-type cells into 24-well plates and grow to confluency.
-
Uptake Experiment:
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Add the assay buffer containing this compound at a specific concentration to the cells.
-
To determine if the uptake is transporter-mediated, include wells with the transfected cells incubated with this compound in the presence of a known inhibitor.
-
Incubate the plates at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution.
-
Wash the cell monolayers multiple times with ice-cold assay buffer to remove any unbound this compound.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells using a suitable lysis buffer (e.g., methanol/water).
-
Collect the cell lysates and process them for LC-MS/MS analysis (e.g., protein precipitation, centrifugation).
-
-
Quantification: Quantify the intracellular concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the uptake of this compound in both wild-type and transfected cells.
-
Subtract the uptake in wild-type cells from that in transfected cells to determine the transporter-mediated uptake.
-
Compare the uptake in the presence and absence of the inhibitor to confirm the specificity of the interaction.
-
To determine kinetic parameters (K
mand Vmax), perform the uptake experiment with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.
-
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol describes a method to assess the cytotoxic potential of this compound on a cancer cell line.
Objective: To determine if this compound exhibits cytotoxic effects on cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 510 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium without this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO
2. -
Cell Fixation:
-
Gently add ice-cold TCA to each well to fix the cells.
-
Incubate at 4°C for 60 minutes.
-
Wash the plates several times with water and allow them to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Dye Solubilization and Absorbance Measurement:
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the total cellular protein, which reflects cell viability.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.
-
If cytotoxicity is observed, an IC50 value can be determined.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro activity of Dimesna.
Caption: Dimesna's modulation of receptor tyrosine kinase signaling pathways.
Caption: Dimesna's chemoprotective mechanism of action in the kidney.
Caption: Experimental workflow for the in vitro cytotoxicity assay (SRB).
References
Dimesna: A Technical Guide to its Discovery, History, and Cytoprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimesna, the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), has emerged as a significant cytoprotective agent, primarily functioning as a targeted prodrug for its active thiol counterpart. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Dimesna. It details the pivotal preclinical and clinical investigations that have elucidated its role in mitigating the urotoxic and nephrotoxic effects of certain chemotherapeutic agents. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for essential in vitro and in vivo assays and presents diagrams of critical signaling pathways and experimental workflows using the DOT language to facilitate a comprehensive understanding of Dimesna's cytoprotective attributes.
Discovery and History
The development of Dimesna is intrinsically linked to the pioneering work on the uroprotective agent Mesna. In the early 1980s, Professor Norbert Brock and his colleagues at Asta-Werke in Germany were investigating methods to mitigate the severe urothelial toxicity, particularly hemorrhagic cystitis, associated with the oxazaphosphorine cytostatics cyclophosphamide and ifosfamide[1][2]. The toxic metabolite identified as responsible for this damage was acrolein[1].
Their research led to the development of Mesna, a thiol compound that effectively detoxifies acrolein in the urinary tract[1][2]. A crucial observation during the pharmacological studies of Mesna was its rapid oxidation in the bloodstream to its disulfide dimer, Dimesna (2,2'-dithio-bis-ethane sulfonate). Initially considered an inactive metabolite, further investigation by Brock and Stekar in 1982 revealed that Dimesna itself possessed uroprotective properties. They demonstrated that after administration, Dimesna is efficiently filtered by the glomeruli and subsequently reduced back to the active Mesna within the renal tubules and urinary tract. This discovery established Dimesna as a stable, inactive transport form of Mesna, effectively a prodrug that delivers the active cytoprotectant specifically to the site of potential toxicity. This targeted delivery mechanism minimizes systemic side effects while ensuring high concentrations of Mesna in the urine where it is needed to neutralize acrolein.
Subsequent research and development, particularly by companies like BioNumerik Pharmaceuticals under the designation BNP7787, further explored the potential of Dimesna as a nephroprotective and chemoprotective agent against toxicities induced by other chemotherapeutics, such as cisplatin and paclitaxel.
Mechanism of Action
Dimesna's cytoprotective action is a two-step process that relies on its unique pharmacokinetic profile and the specific physiological environment of the kidneys.
-
Systemic Inactivity and Renal Targeting: Following intravenous administration, Dimesna circulates in the bloodstream as a stable and pharmacologically inactive disulfide. Its high water solubility and anionic nature limit its distribution into tissues and favor its rapid renal excretion.
-
Renal Uptake and Reduction to Mesna: Dimesna is efficiently filtered by the glomerulus into the renal tubules. Here, it is actively taken up by renal tubular cells through organic anion transporters (OATs), specifically OAT1 and OAT3. Inside the renal cells, Dimesna undergoes reduction to two molecules of the active thiol, Mesna. This reduction is facilitated by intracellular glutathione (GSH) and potentially by enzymes of the thioredoxin and glutaredoxin systems.
-
Detoxification of Urotoxic Metabolites: The locally generated Mesna is then secreted into the tubular fluid and urine. In the urinary bladder, Mesna's free thiol group (-SH) acts as a nucleophile and reacts with the electrophilic α,β-unsaturated aldehyde, acrolein, a toxic metabolite of cyclophosphamide and ifosfamide. This Michael addition reaction forms a stable, non-toxic thioether conjugate that is safely excreted in the urine. This detoxification process prevents acrolein from damaging the urothelial lining and causing hemorrhagic cystitis.
Beyond its role in detoxifying acrolein, Dimesna (as BNP7787) has been investigated for its ability to protect against cisplatin-induced nephrotoxicity. The proposed mechanisms include the inactivation of toxic platinum species by the locally generated Mesna and the inhibition of gamma-glutamyl transpeptidase, an enzyme implicated in the renal toxification of cisplatin.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on Dimesna and Mesna.
Table 1: Pharmacokinetic Parameters of Dimesna and Mesna in Humans
| Parameter | Dimesna | Mesna | Study Population | Reference |
| Half-life (t½) | 1.29 ± 0.6 hours | 2.12 ± 1.61 hours (post-distributive) | Bone marrow transplant patients | |
| AUC Ratio (Mesna/Dimesna) | - | 1.21 ± 0.57 | Bone marrow transplant patients | |
| Renal Clearance (CLR) | 0.157 ± 0.156 L/hr/kg | 0.244 ± 0.201 L/hr/kg | Bone marrow transplant patients | |
| Fraction Excreted in Urine (fu) (20h) | 0.482 ± 0.25 | 0.361 ± 0.15 | Bone marrow transplant patients | |
| AUC Ratio (Mesna/BNP7787) | - | ~6.3% | Advanced NSCLC patients |
Table 2: Preclinical Uroprotective Efficacy of Mesna in Animal Models
| Animal Model | Chemotherapeutic Agent | Mesna Dose | Endpoint | Protective Effect | Reference |
| Rats | Cyclophosphamide (100 mg/kg i.p.) | 40-100 mg/kg i.p. (fractioned) | Histological assessment of bladder | Maximal uroprotective effect | |
| Rats | Cyclophosphamide (200 mg/kg i.p.) | 40 mg/kg i.p. (x3 doses) | Macroscopic and microscopic bladder scoring | Significant reduction in bladder damage | |
| Rats | Cyclophosphamide (150 mg/kg i.p.) | 150% of Cyclophosphamide dose (i.v.) | Histopathological evaluation of bladder | Significant reduction in hemorrhagic cystitis | |
| Guinea Pigs | Cyclophosphamide (68.1 mg/kg i.p.) | 21.5 mg/kg i.p. (x4 doses) | Histological scores and hematuria levels | Significant protection against cystitis |
Table 3: Clinical Trial Data for BNP7787 (Dimesna)
| Trial Identifier | Phase | Patient Population | Chemotherapy | BNP7787 Dose Range | Key Findings | Reference |
| NCT00003569 | I | Solid Tumors | Cisplatin and Paclitaxel | Dose-escalation | To determine MTD and side effects | |
| Published Results | I | Advanced NSCLC | Paclitaxel and Cisplatin | 4.1 - 41.0 g/m² | Recommended Phase II dose: 18.4 g/m². Mild toxicities observed. |
Experimental Protocols
In Vitro Cytoprotection Assay (LLC-PK1 Cells)
This protocol is adapted from studies investigating the protective effects of Mesna and Dimesna against chemotherapy-induced cytotoxicity in a renal tubular cell line.
Objective: To determine the ability of Dimesna and Mesna to protect LLC-PK1 renal epithelial cells from the toxic effects of chemotherapy metabolites.
Materials:
-
LLC-PK1 cells (porcine kidney epithelial cell line)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Test compounds: Dimesna, Mesna
-
Toxic metabolites: 4-hydroperoxy-cyclophosphamide (4-OOH-CP), acrolein
-
[³H]-Thymidine and [³H]-Uridine
-
Scintillation fluid and counter
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture LLC-PK1 cells in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: After cell adherence, replace the medium with fresh medium containing the toxic metabolite (e.g., 4-OOH-CP or acrolein) with or without varying concentrations of Dimesna or Mesna.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Radiolabeling: Add [³H]-Thymidine or [³H]-Uridine to the wells to assess DNA and RNA synthesis, respectively. Incubate for a further 4-6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and compare the protective effects of Dimesna and Mesna at different concentrations. A lack of reduction in thymidine or uridine incorporation in the presence of the toxicant and the test compound indicates cytoprotection.
In Vivo Uroprotection Assay (Rat Model)
This protocol is a generalized procedure based on various studies evaluating the uroprotective efficacy of Dimesna/Mesna in rats.
Objective: To assess the ability of Dimesna to prevent cyclophosphamide-induced hemorrhagic cystitis in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-250 g)
-
Cyclophosphamide
-
Dimesna
-
Saline solution
-
Anesthesia (e.g., ketamine/xylazine)
-
Formalin (10% buffered)
-
Evans blue dye (for vascular permeability assessment, optional)
-
Hemoglobin assay kit (optional)
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.
-
Grouping: Randomly assign rats to different groups (e.g., Control, Cyclophosphamide only, Cyclophosphamide + Dimesna).
-
Drug Administration:
-
Administer Dimesna (e.g., intraperitoneally or intravenously) at a predetermined dose and time before cyclophosphamide.
-
Induce hemorrhagic cystitis by administering a single intraperitoneal injection of cyclophosphamide (e.g., 150-200 mg/kg).
-
The control group receives saline.
-
-
Observation: Monitor the animals for signs of toxicity.
-
Euthanasia and Bladder Excision: At a specific time point after cyclophosphamide administration (e.g., 24 or 48 hours), euthanize the rats via an approved method. Carefully dissect and excise the urinary bladders.
-
Macroscopic and Microscopic Evaluation:
-
Macroscopic Scoring: Score the bladders for the presence and severity of edema and hemorrhage based on a predefined scale.
-
Bladder Wet Weight: Weigh the bladders to assess edema.
-
Histopathology: Fix the bladders in 10% formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E). A pathologist, blinded to the treatment groups, should score the sections for urothelial damage, inflammation, hemorrhage, and edema.
-
-
Optional Assessments:
-
Vascular Permeability: Inject Evans blue dye intravenously before euthanasia and measure its extravasation into the bladder tissue.
-
Hemoglobin Content: Homogenize the bladder tissue and measure the hemoglobin content to quantify hemorrhage.
-
-
Data Analysis: Statistically compare the scores, bladder weights, and other quantitative measures between the different treatment groups. A significant reduction in these parameters in the Dimesna-treated group compared to the cyclophosphamide-only group indicates uroprotection.
Quantification of Dimesna and Mesna in Biological Samples (LC-MS/MS)
This protocol outlines a general method for the simultaneous quantification of Dimesna and its active metabolite Mesna in plasma and urine.
Objective: To accurately measure the concentrations of Dimesna and Mesna in biological matrices for pharmacokinetic studies.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 analytical column
-
Mobile phase: e.g., a gradient of ammonium formate in water and acetonitrile
-
Internal standard (IS): a structurally similar compound
-
Plasma and urine samples
-
Protein precipitation agent (e.g., acetonitrile or methanol)
-
Reducing agent (for total Mesna measurement): e.g., sodium borohydride
-
Centrifuge
Procedure:
-
Sample Preparation (for Mesna):
-
Thaw plasma or urine samples on ice.
-
To an aliquot of the sample, add the internal standard.
-
Precipitate proteins by adding a cold organic solvent.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (for total Mesna, i.e., Mesna + Dimesna):
-
To an aliquot of the sample, add a reducing agent (e.g., sodium borohydride) to convert Dimesna to Mesna.
-
Proceed with the protein precipitation and subsequent steps as described for Mesna.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient on the C18 column.
-
Detect and quantify Mesna and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Quantification of Dimesna:
-
The concentration of Dimesna can be calculated by subtracting the concentration of Mesna (from the non-reduced sample) from the concentration of total Mesna (from the reduced sample) and accounting for the stoichiometry (1 mole of Dimesna yields 2 moles of Mesna).
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples in the same biological matrix to ensure accuracy and precision of the assay.
-
Validate the method for linearity, accuracy, precision, and stability according to regulatory guidelines.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Dimesna activation and uroprotection.
Caption: In vivo uroprotection experimental workflow.
References
- 1. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the urotoxicity of oxazaphosphorine cytostatics and its prevention--III. Profile of action of sodium 2-mercaptoethane sulfonate (mesna) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Pharmacodynamics of Dimesna: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), is a critical component in the supportive care of cancer patients undergoing treatment with oxazaphosphorine chemotherapeutic agents such as ifosfamide and cyclophosphamide. While Mesna is the active uroprotective agent, Dimesna plays a crucial role as its inactive circulating prodrug. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Dimesna, with a focus on its conversion to Mesna and its ultimate mechanism of action in preventing hemorrhagic cystitis. It is important to note that Dimesna-d8, a deuterated form of Dimesna, is not a therapeutic agent but rather a labeled internal standard used in bioanalytical assays to quantify Dimesna.
Pharmacokinetics
The pharmacokinetic profile of Dimesna is intrinsically linked to that of Mesna. Following administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, Dimesna. Dimesna is then filtered by the glomeruli in the kidneys and subsequently reduced back to the active thiol compound, Mesna, in the renal tubules. This targeted reactivation in the urinary tract is central to its uroprotective efficacy.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Dimesna and Mesna from studies in healthy volunteers and bone marrow transplant patients.
Table 1: Pharmacokinetic Parameters of Dimesna in Plasma
| Parameter | Healthy Volunteers (Single 800 mg IV Mesna Dose)[1] | Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion)[2] |
| Half-life (t½) | 1.17 ± 0.32 h | 1.29 ± 0.6 h |
| Mean Residence Time (MRT) | - | 6.68 ± 1.05 h |
Table 2: Pharmacokinetic Parameters of Mesna in Plasma
| Parameter | Healthy Volunteers (Single 800 mg IV Mesna Dose)[1] | Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion)[2] |
| Distribution Half-life (t½α) | - | 0.12 ± 0.15 h |
| Elimination Half-life (t½β) | 21.8 ± 3.1 min | 2.12 ± 1.61 h |
| Volume of Distribution (Vd) | - | Central (Vdc): 0.324 ± 0.336 L/kgSteady State (Vdss): 1.09 ± 1.18 L/kgPostdistributive (Vdβ): 2.09 ± 3.0 L/kg |
| Total Clearance (Cl) | 1.23 ± 0.31 L/kg/h | 0.755 ± 0.507 L/h/kg |
| Mean Residence Time (MRT) | - | 6.77 ± 0.72 h |
Table 3: Urinary Excretion of Dimesna and Mesna
| Parameter | Healthy Volunteers (Single 800 mg IV Mesna Dose)[1] | Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion) |
| Fraction of Dose Excreted in Urine (fu) as Mesna (20h) | - | 0.361 ± 0.15 |
| Fraction of Dose Excreted in Urine (fu) as Dimesna (20h) | - | 0.482 ± 0.25 |
| Renal Clearance (ClR) of Mesna | 0.413 ± 0.136 L/kg/h (first 4h) | 0.244 ± 0.201 L/h/kg |
| Renal Clearance (ClR) of Dimesna | - | 0.157 ± 0.156 L/h/kg |
Experimental Protocols
Study in Bone Marrow Transplant Patients
-
Objective: To examine the pharmacokinetics of Mesna and Dimesna in patients undergoing bone marrow transplantation receiving Mesna for uroprotection.
-
Study Population: Patients undergoing bone marrow transplantation.
-
Dosing Regimen: A total dose of 130 mg/kg of Mesna was administered intravenously, with a 30 mg/kg bolus dose followed immediately by a 100 mg/kg infusion over 12 hours.
-
Sample Collection: Blood and urine samples were collected at various time intervals after administration.
-
Analytical Method: Plasma and urine concentrations of Mesna and Dimesna were determined using liquid chromatography with electrochemical detection. Dimesna was quantified after reduction to Mesna with sodium borohydride.
Study in Healthy Volunteers
-
Objective: To investigate the pharmacokinetics of intravenous and oral Mesna and its disulfide, Dimesna, in healthy subjects.
-
Study Population: Six healthy volunteers.
-
Dosing Regimen: A single intravenous dose of 800 mg of Mesna.
-
Sample Collection: Plasma and urine samples were collected.
-
Analytical Method: High-performance liquid chromatography (HPLC) with electrochemical detection was used to measure Mesna and Dimesna concentrations.
Pharmacodynamics
The primary pharmacodynamic effect of Dimesna is its contribution to the uroprotective action of Mesna. Dimesna itself is inactive; its pharmacodynamic activity is realized upon its reduction to Mesna in the kidneys.
Mechanism of Uroprotection
The urotoxic metabolites of ifosfamide and cyclophosphamide, primarily acrolein, accumulate in the bladder and cause damage to the urothelium, leading to hemorrhagic cystitis. Mesna, with its free thiol group, reacts with acrolein in the urine to form a stable, non-toxic thioether, which is then excreted.
Caption: Metabolic activation and uroprotective mechanism of Dimesna/Mesna.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Dimesna and Mesna.
Caption: Workflow of a typical pharmacokinetic study for Dimesna/Mesna.
Conclusion
Dimesna serves as a stable, inactive prodrug that is efficiently converted to the active uroprotectant Mesna within the kidneys. This targeted delivery system ensures high concentrations of the active thiol compound in the urine where it is needed to neutralize the toxic metabolites of oxazaphosphorine chemotherapy, thereby minimizing systemic exposure and potential side effects. A thorough understanding of the pharmacokinetics and pharmacodynamics of Dimesna and Mesna is essential for optimizing dosing strategies and ensuring patient safety during cancer treatment.
References
Isotopic Labeling Effects on Dimesna Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimesna: A Prodrug Approach to Uroprotection
Dimesna, or 2,2'-dithiobis(ethanesulfonate), is the inactive disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate).[1][2] It functions as a prodrug, undergoing in vivo reduction to release the active therapeutic agent, Mesna.[3][4] Mesna is a critical supportive care medication used to mitigate the urotoxic effects of certain chemotherapeutic agents, particularly ifosfamide and cyclophosphamide.[5] These anticancer drugs produce a highly reactive metabolite, acrolein, which accumulates in the bladder and can cause severe hemorrhagic cystitis.
The primary bioactivity of Dimesna is, therefore, intrinsically linked to its efficient conversion to Mesna. In the bloodstream, Mesna is rapidly oxidized to Dimesna. Upon reaching the kidneys, Dimesna is filtered and subsequently reduced back to the active thiol form, Mesna, which is then excreted into the bladder. In the bladder, the free thiol group of Mesna reacts with and neutralizes acrolein, preventing bladder toxicity.
Pharmacokinetics of Dimesna and Mesna
The clinical efficacy of Dimesna is dependent on the pharmacokinetics of both the parent drug and its active metabolite. The following table summarizes key pharmacokinetic parameters for Mesna and Dimesna from a study in patients undergoing bone marrow transplantation.
| Parameter | Mesna | Dimesna | Reference |
| Distributive Phase Half-Life (t½α) | 0.12 ± 0.15 hours | - | |
| Postdistributive Phase Half-Life (t½β) | 2.12 ± 1.61 hours | - | |
| Half-Life (t½) | - | 1.29 ± 0.6 hours | |
| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | |
| Volume of Distribution (Central, Vdc) | 0.324 ± 0.336 L/kg | - | |
| Volume of Distribution (Steady State, Vdss) | 1.09 ± 1.18 L/kg | - | |
| Total Clearance (Cl) | 0.755 ± 0.507 L/hr.kg | - | |
| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr.kg | 0.157 ± 0.156 L/hr.kg | |
| Fraction Excreted in Urine (fu, 20 hours) | 0.361 ± 0.15 | 0.482 ± 0.25 | |
| AUC Ratio (Mesna/Dimesna) | 1.21 ± 0.57 | - |
Signaling Pathway and Mechanism of Action
The mechanism of Dimesna's action is a linear metabolic pathway culminating in the neutralization of a toxic metabolite. This can be visualized as follows:
Potential Effects of Isotopic Labeling on Dimesna Bioactivity
Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes. This can involve stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes. While this technique is invaluable for mechanistic and pharmacokinetic studies, the introduction of heavier isotopes can sometimes alter the drug's biological activity, a phenomenon known as the kinetic isotope effect (KIE).
The Kinetic Isotope Effect (KIE)
The reduction of the disulfide bond in Dimesna to yield two molecules of Mesna is a critical step for its bioactivity. This reaction is enzymatic, likely involving thiol transferases and glutathione reductase. If atoms at or near the disulfide bond are replaced with heavier isotopes (e.g., ¹³C or ³⁴S), the bond's vibrational energy is lowered, and more energy may be required to break it. This could lead to a slower rate of reduction, potentially delaying the onset of Mesna's protective action or reducing its overall concentration in the bladder.
Altered Pharmacokinetics
Isotopic labeling can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, deuterium substitution for hydrogen at sites of metabolic oxidation can slow down metabolism, a strategy sometimes used to prolong a drug's half-life. While the primary metabolic pathway of Dimesna is reduction, other metabolic processes could be affected by isotopic substitution, potentially altering its pharmacokinetic parameters.
Analytical Advantages
A significant application of isotopic labeling is in quantitative bioanalysis. Isotopically labeled Dimesna can serve as an ideal internal standard for mass spectrometry-based assays to quantify the unlabeled drug in biological matrices. Because it has nearly identical chemical and physical properties to the analyte, it can account for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Proposed Experimental Protocols to Investigate Isotopic Labeling Effects
To systematically evaluate the impact of isotopic labeling on Dimesna's bioactivity, a series of in vitro and in vivo experiments are necessary.
Synthesis of Isotopically Labeled Dimesna
The first step is the chemical synthesis of Dimesna with isotopic labels at specific positions. For instance, labeling the carbon atoms adjacent to the sulfur atoms with ¹³C would be a logical starting point for investigating the KIE on the disulfide bond reduction.
In Vitro Metabolic Stability Assays
The relative rate of reduction of labeled versus unlabeled Dimesna can be compared using in vitro systems.
Protocol:
-
Incubate a known concentration of unlabeled Dimesna and isotopically labeled Dimesna separately with rat or human kidney homogenates (S9 fraction), which contain the relevant reductive enzymes.
-
The incubation mixture should be fortified with necessary cofactors such as NADPH.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentrations of remaining Dimesna and the formed Mesna are quantified using a validated LC-MS/MS method.
-
The rates of disappearance of the parent compounds and the appearance of the metabolite are calculated and compared.
In Vivo Pharmacokinetic Studies
Animal models can be used to compare the ADME profiles of labeled and unlabeled Dimesna.
Protocol:
-
Administer equivalent doses of unlabeled and isotopically labeled Dimesna to two groups of rats.
-
Collect blood and urine samples at predetermined time points over 24 hours.
-
Process the plasma and urine samples to extract Dimesna and Mesna.
-
Quantify the concentrations of both analytes using LC-MS/MS.
-
Calculate and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd) for both Dimesna and Mesna in the two groups.
Uroprotection Efficacy Studies
An animal model of chemotherapy-induced hemorrhagic cystitis is essential to determine if isotopic labeling affects the ultimate bioactivity of Dimesna.
Protocol:
-
Induce hemorrhagic cystitis in rats by administering cyclophosphamide or ifosfamide.
-
Treat different groups of animals with a vehicle, unlabeled Dimesna, or isotopically labeled Dimesna at various doses.
-
After a set period, euthanize the animals and collect their bladders.
-
Assess the degree of bladder injury through macroscopic examination (e.g., bleeding, edema) and histopathological analysis.
-
Compare the protective effects of the labeled and unlabeled Dimesna against the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a proposed workflow for investigating the effects of isotopic labeling on Dimesna bioactivity.
Conclusion
While Dimesna is a well-established prodrug for the uroprotectant Mesna, the effects of isotopic labeling on its bioactivity remain an unexplored area of research. Based on fundamental principles of chemical kinetics and drug metabolism, it is plausible that isotopic substitution, particularly at or near the disulfide bond, could influence its rate of activation and, consequently, its therapeutic efficacy. The experimental protocols and workflows outlined in this guide provide a systematic approach for researchers and drug development professionals to investigate these potential effects. Such studies would not only enhance our understanding of Dimesna's pharmacology but could also inform the development of novel, isotopically modified therapeutic agents with improved pharmacokinetic or pharmacodynamic properties. Furthermore, the synthesis of isotopically labeled Dimesna would provide an invaluable analytical tool for future preclinical and clinical studies.
References
Methodological & Application
Application Notes and Protocols for the Use of Dimesna-d8 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, also known as BNP7787 or Tavocept, is a disulfide prodrug of mesna.[1] It is investigated for its uroprotective and nephroprotective effects during chemotherapy with agents like ifosfamide and cisplatin.[2][3] Accurate quantification of Dimesna in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Dimesna-d8, is the gold standard for quantitative analysis by mass spectrometry, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.[4]
This compound is a deuterated form of Dimesna and is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Dimesna in biological samples.
Signaling and Metabolic Pathways
Dimesna's primary mechanism of action involves its in-vivo reduction to two molecules of mesna. Mesna, a thiol-containing compound, then acts as a detoxifying agent. In the context of chemotherapy, mesna's free thiol group can react with and neutralize urotoxic metabolites of cyclophosphamide and ifosfamide, such as acrolein, preventing hemorrhagic cystitis. It can also protect against nephrotoxicity induced by platinum-based agents like cisplatin. The metabolic conversion of Dimesna to its active form, mesna, is a critical step in its therapeutic effect.
Caption: Metabolic activation and detoxification pathway of Dimesna.
Experimental Workflow
The general workflow for the quantification of Dimesna in a biological matrix using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 4. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: In Vivo Tracking of Mesna Metabolism using Deuterated Mesna (Mesna-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesna (Sodium 2-mercaptoethanesulfonate) is a critical uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide. Its efficacy lies in its ability to neutralize urotoxic metabolites, primarily acrolein, in the bladder. In the systemic circulation, Mesna is rapidly oxidized to its inactive disulfide metabolite, Dimesna.[1][2][3] This inactive form acts as a reservoir, which is then filtered by the kidneys and reduced back to the active free-thiol Mesna in the renal tubules, where it can exert its protective effects.[4][5]
Understanding the in vivo pharmacokinetics and metabolism of Mesna, specifically the dynamic conversion between Mesna and Dimesna, is crucial for optimizing dosing regimens and ensuring adequate uroprotection. The use of a stable isotope-labeled internal standard, such as deuterated Mesna (e.g., Mesna-d4), is the gold standard for quantitative bioanalysis. By administering a deuterated version of the drug, researchers can accurately differentiate between the exogenously administered drug and its metabolites from any endogenous compounds, and precisely quantify their concentrations in biological matrices. This application note provides a detailed protocol for utilizing Dimesna-d8 (the oxidized form of Mesna-d4) for tracking Mesna metabolism in vivo using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This protocol describes a method for the in vivo administration of deuterated Mesna (Mesna-d4) to a subject, followed by the collection of biological samples (plasma and urine) at various time points. The samples are then processed and analyzed using a validated LC-MS/MS method to simultaneously quantify the concentrations of both the parent drug (Mesna-d4) and its primary metabolite (this compound), as well as their non-labeled counterparts if co-administered or present endogenously. The use of this compound as an internal standard for the quantification of Dimesna, and Mesna-d4 for Mesna, allows for highly accurate and precise measurements by correcting for variability in sample preparation and instrument response.
Metabolic Pathway of Mesna
The metabolism of Mesna is a reversible oxidation-reduction process. In the bloodstream, the free thiol groups of two Mesna molecules are oxidized to form a disulfide bond, creating the inactive metabolite Dimesna. This process is rapid and accounts for the majority of circulating Mesna. Upon reaching the kidneys, Dimesna is filtered and then actively transported into the renal tubular cells. Inside these cells, enzymatic reduction, primarily by glutathione reductase, cleaves the disulfide bond, regenerating two molecules of the active Mesna. This active Mesna is then secreted into the urine, where it can neutralize acrolein.
Experimental Workflow
The overall experimental workflow for tracking Mesna metabolism in vivo using deuterated Mesna is depicted below. This process involves the administration of the deuterated compound, collection of biological samples, sample preparation, and subsequent analysis by LC-MS/MS.
Protocols
In Vivo Administration and Sample Collection
-
Animal Model: Select an appropriate animal model (e.g., rats, mice) and obtain ethical approval for the study.
-
Dosing: Prepare a sterile solution of Mesna-d4 in a suitable vehicle (e.g., saline). Administer a single dose of Mesna-d4 intravenously (IV) or intraperitoneally (IP).
-
Sample Collection:
-
Blood: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.
-
Urine: House the animals in metabolic cages to allow for the collection of urine at specified intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Urine: Measure the volume of the collected urine, and store aliquots at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw the plasma and urine samples on ice.
-
Internal Standard Spiking: To an aliquot of each plasma or urine sample, add a known concentration of the internal standards (Mesna and Dimesna, non-labeled or other stable isotope-labeled versions if quantifying endogenous levels).
-
Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute and then centrifuge at high speed to pellet the precipitated proteins.
-
Urine Dilution: Dilute urine samples with an appropriate volume of water or mobile phase to bring the analyte concentrations within the calibration range.
-
Supernatant Transfer: Carefully transfer the supernatant (from plasma) or the diluted urine to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Quantification of Mesna-d4 and this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Elution: A typical gradient would start with a high percentage of aqueous phase and ramp up the organic phase to elute the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative mode.
-
MRM Transitions: Use multiple reaction monitoring (MRM) for quantification. The specific precursor and product ion pairs for Mesna-d4 and this compound will need to be determined by direct infusion of the standards. Hypothetical transitions are provided in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mesna-d4 | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] |
| Mesna (Internal Standard) | [To be determined] | [To be determined] |
| Dimesna (Internal Standard) | [To be determined] | [To be determined] |
Note: The exact m/z values will depend on the specific deuteration pattern of Mesna-d4.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison.
Table 1: Pharmacokinetic Parameters of Mesna-d4 and this compound in Plasma
| Parameter | Mesna-d4 | This compound |
| Cmax (ng/mL) | ||
| Tmax (hr) | ||
| AUC (0-t) (ng*hr/mL) | ||
| t1/2 (hr) | ||
| CL (L/hr/kg) | ||
| Vd (L/kg) |
Table 2: Cumulative Urinary Excretion of Mesna-d4 and this compound
| Time Interval (hr) | Mesna-d4 Excreted (µg) | This compound Excreted (µg) | % of Administered Dose |
| 0 - 2 | |||
| 2 - 4 | |||
| 4 - 8 | |||
| 8 - 24 | |||
| Total |
Conclusion
The use of deuterated Mesna (Mesna-d4) and its corresponding oxidized metabolite (this compound) provides a robust and accurate method for studying the in vivo metabolism and pharmacokinetics of Mesna. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers in drug metabolism and clinical pharmacology. The quantitative data generated from these studies are essential for optimizing the clinical use of Mesna and ensuring its maximum protective effect. Various analytical techniques, including HPLC and LC-MS/MS, have been developed for the quantification of Mesna and its metabolites. The stability of Mesna in solution is a critical consideration, as it can readily oxidize to Dimesna.
References
- 1. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 2. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo assessment of renal drug transporters in the disposition of mesna and dimesna - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dimesna-d8 in Preclinical Toxicology Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dimesna-d8, a deuterium-labeled internal standard, in preclinical toxicology studies. The focus is on its application in toxicokinetic (TK) and metabolite profiling studies, which are crucial for evaluating the safety and metabolic fate of the uroprotective agent Dimesna.
Dimesna is the inactive disulfide dimer of Mesna, a drug used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like cyclophosphamide and ifosfamide.[1][2][3] In the kidneys, Dimesna is reduced to its active form, Mesna, which neutralizes the urotoxic metabolite acrolein produced from these chemotherapeutic agents.[1][2] The use of a stable isotope-labeled version like this compound is instrumental in preclinical toxicology for accurately quantifying the parent drug and its metabolites in complex biological matrices.
Application Notes
The primary application of this compound in preclinical toxicology is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its key advantages include:
-
Improved Accuracy and Precision: Co-eluting with the unlabeled analyte, this compound compensates for variability in sample preparation, injection volume, and matrix effects, leading to more reliable data.
-
Enhanced Metabolite Identification: The distinct mass shift of the deuterated standard aids in the identification and characterization of Dimesna metabolites by distinguishing them from endogenous compounds and background noise in the mass spectrum.
-
Robustness in Toxicokinetic Studies: Accurate quantification is paramount in TK studies to determine key parameters such as Cmax, Tmax, AUC, and half-life, which are essential for assessing the safety profile of a drug.
Quantitative Data Summary
The following tables represent typical quantitative data that can be generated in preclinical toxicology studies utilizing this compound as an internal standard.
Table 1: Toxicokinetic Parameters of Dimesna in Rats (Single Intravenous Dose)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | µg/mL | 152 ± 28 |
| Tmax (Time to Cmax) | h | 0.25 ± 0.1 |
| AUC (0-t) (Area Under the Curve) | µg·h/mL | 345 ± 65 |
| AUC (0-inf) | µg·h/mL | 360 ± 70 |
| t1/2 (Half-life) | h | 1.5 ± 0.4 |
| CL (Clearance) | mL/h/kg | 250 ± 50 |
| Vd (Volume of Distribution) | L/kg | 0.5 ± 0.1 |
Table 2: Metabolite Profiling of Dimesna in Rat Urine (0-24h post-dose)
| Metabolite | % of Total Drug-Related Material |
| Dimesna (Unchanged) | 15 ± 5 |
| Mesna | 75 ± 10 |
| Other Related Metabolites | 10 ± 3 |
Experimental Protocols
Preclinical Toxicokinetic Study in Rats
Objective: To determine the toxicokinetic profile of Dimesna following a single intravenous administration in rats, using this compound as an internal standard.
Materials:
-
Dimesna
-
This compound
-
Wistar rats (male, 8-10 weeks old)
-
Vehicle (e.g., sterile saline)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
Acclimatize animals for at least 7 days.
-
Fast animals overnight before dosing.
-
Administer a single intravenous dose of Dimesna (e.g., 50 mg/kg) via the tail vein.
-
-
Sample Collection:
-
Collect blood samples (approx. 0.25 mL) from the jugular vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to monitor for the specific mass transitions of Dimesna and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dimesna to this compound against the concentration of Dimesna standards.
-
Quantify the concentration of Dimesna in the unknown samples using the calibration curve.
-
Calculate the toxicokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Metabolite Profiling in Rat Urine
Objective: To identify and quantify the major metabolites of Dimesna in rat urine using this compound as an internal standard.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
LC-MS/MS system with high-resolution capabilities (e.g., Q-TOF)
Protocol:
-
Animal Dosing and Sample Collection:
-
House rats in metabolic cages to allow for the separate collection of urine and feces.
-
Administer a single dose of Dimesna as described in the TK study.
-
Collect urine samples over specific intervals (e.g., 0-8h, 8-24h).
-
Measure the volume of urine collected and store samples at -80°C.
-
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Dilute an aliquot of the urine sample with the mobile phase.
-
Add this compound to the diluted sample.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the high-resolution LC-MS/MS system.
-
Acquire data in both full scan and product ion scan modes.
-
-
Data Analysis:
-
Process the data using metabolite identification software.
-
Look for parent drug-related peaks by identifying the characteristic mass shift between the unlabeled drug and its deuterated counterpart.
-
Propose structures for potential metabolites based on their mass fragmentation patterns.
-
Quantify the identified metabolites relative to the internal standard.
-
Visualizations
Caption: Metabolic activation of Dimesna to Mesna in the kidneys.
Caption: Workflow for a preclinical toxicology study using this compound.
Caption: Logic for metabolite identification using a stable isotope label.
References
Application Notes and Protocols for Dimesna-d8 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide dimer of Mesna, is an investigational agent with a range of potential therapeutic applications, including uroprotection, nephroprotection, and direct and indirect anticancer activities.[1][2] Dimesna-d8 is a deuterated form of Dimesna, commonly used as an internal standard in pharmacokinetic studies. In the body, Dimesna is reduced to its active form, Mesna, primarily in the kidneys.[1][3] Mesna's free thiol group is crucial for detoxifying urotoxic metabolites of chemotherapeutic agents like ifosfamide and cyclophosphamide, thereby preventing hemorrhagic cystitis.[4]
Beyond its role as a Mesna prodrug, Dimesna itself is being investigated as a disulfide bond disrupting agent (DDA). This activity allows it to modulate the function of various proteins, including receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), MET, and ROS1, by disrupting extracellular disulfide bonds. This can lead to the downregulation of proliferative signaling pathways in cancer cells.
These application notes provide detailed protocols for the preparation and administration of this compound in common preclinical animal models, along with a summary of relevant quantitative data and visualizations of its proposed mechanism of action and experimental workflows.
Data Presentation
Table 1: Quantitative Data for Dimesna/Mesna Administration in Animal Models
| Parameter | Species | Route of Administration | Dosage Range | Vehicle/Formulation | Reference |
| Dimesna (as Mesna) | Rat | Intraperitoneal (IP) | 150 - 300 mg/kg | Pharmaceutical formulation (undiluted) | |
| Dimesna (as Mesna) | Rat | Oral (gavage) | 500 - 2000 mg/kg | Not specified | |
| Dimesna (as Mesna) | Rabbit | Oral (gavage) | 500 - 1000 mg/kg | Not specified | |
| Dimesna (as Mesna) | Human (clinical data) | Intravenous (IV) | 20% of ifosfamide dose | Diluted to 20 mg/mL in D5W, NS, or LR |
Note: As Dimesna is the prodrug of Mesna, dosages are often reported in terms of the resulting Mesna concentration. The protocols provided below are based on this understanding and general principles of animal dosing.
Experimental Protocols
General Guidelines for Rodent Administration
-
Volume: Adhere to the recommended maximum administration volumes for the chosen route to minimize animal stress and potential adverse effects.
-
Vehicle: this compound is soluble in aqueous solutions. Sterile 0.9% saline (Normal Saline, NS) or 5% Dextrose in Water (D5W) are suitable vehicles for injection.
-
Aseptic Technique: Employ sterile techniques for the preparation and administration of all injectable solutions to prevent infection.
-
Animal Handling: All procedures should be performed by trained personnel, adhering to institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Administration of this compound
Objective: To administer this compound directly into the systemic circulation for pharmacokinetic, efficacy, or mechanism of action studies.
Materials:
-
This compound
-
Sterile 0.9% Saline (NS) or 5% Dextrose in Water (D5W)
-
Sterile vials and syringes
-
Appropriate gauge needles (e.g., 27-30G for mice, 25-27G for rats)
-
Animal restrainer
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Aseptically dissolve the this compound powder in the chosen sterile vehicle (NS or D5W) to a final concentration of 20 mg/mL.
-
Ensure complete dissolution and filter-sterilize the solution if necessary.
-
-
Animal Preparation:
-
Weigh each animal to determine the precise injection volume.
-
Place the animal in a suitable restrainer. For tail vein injections, warming the tail with a heat lamp can aid in vasodilation.
-
-
Administration:
-
Mouse: The lateral tail vein is the most common site.
-
Rat: The lateral tail vein or saphenous vein can be used.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the vein and slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and observe for any changes in behavior or signs of distress.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound
Objective: To administer this compound into the peritoneal cavity, allowing for rapid absorption into the systemic circulation.
Materials:
-
This compound
-
Sterile 0.9% Saline (NS) or 5% Dextrose in Water (D5W)
-
Sterile vials and syringes
-
Appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution as described in Protocol 1. The concentration can be adjusted based on the required dose and maximum IP injection volume.
-
-
Animal Preparation:
-
Weigh each animal to calculate the injection volume.
-
Manually restrain the animal, ensuring a firm but gentle grip.
-
-
Administration:
-
Position the animal with its head tilted slightly downwards.
-
Insert the needle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution into the peritoneal cavity.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of discomfort, such as abdominal swelling or lethargy.
-
Protocol 3: Oral Gavage (PO) Administration of this compound
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound
-
Sterile water or 0.9% Saline (NS)
-
Sterile vials and syringes
-
Appropriate size gavage needles (flexible or rigid with a ball-tip)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the this compound solution in sterile water or saline. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size.
-
-
Animal Preparation:
-
Weigh each animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.
-
-
Administration:
-
Gently restrain the animal and hold it in an upright position.
-
Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
-
Visualizations
Caption: Proposed signaling pathway of Dimesna as a disulfide bond disrupting agent.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Mesnex (mesna) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Dictamnine, a novel c-Met inhibitor, suppresses the proliferation of lung cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disulfide bond disrupting agents activate the unfolded protein response in EGFR- and HER2-positive breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Dimesna-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide dimer of Mesna, is a uroprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents like cyclophosphamide and ifosfamide.[1][2] In vivo, Dimesna is reduced to two molecules of Mesna, which then neutralize the toxic metabolite acrolein in the bladder.[3] Dimesna-d8 is a deuterated analog of Dimesna, where all eight hydrogen atoms have been replaced by deuterium. This stable isotope-labeled version is an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the accurate quantification of Dimesna in biological matrices.[4]
This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using state-of-the-art techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Techniques
The characterization of this compound relies on techniques that can confirm its molecular weight, structure, and isotopic purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique ideal for the quantification of this compound and for confirming its molecular weight.[5] The deuterium labeling results in a predictable mass shift in the mass spectrum, allowing for clear differentiation from the unlabeled Dimesna. High-resolution mass spectrometry can further confirm the elemental composition and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. For this compound, ¹H NMR is used to confirm the absence of proton signals at specific chemical shifts where they would appear in the unlabeled Dimesna, thereby verifying the completeness of deuteration. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location in the molecule.
Experimental Protocols
LC-MS/MS Method for this compound
This protocol is adapted from established methods for the analysis of Mesna and Dimesna and is suitable for the characterization of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 100 V.
-
Scan Range (for full scan on Q-TOF): m/z 50-500.
-
MRM Transitions (for triple quadrupole): To be determined by infusing a standard solution of this compound to identify the precursor ion and optimal product ions.
NMR Spectroscopy Method for this compound
This protocol provides a general procedure for the NMR analysis of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
¹H NMR Experiment:
-
Pulse Program: zg30 (or similar for a standard 1D proton experiment).
-
Number of Scans: 16 or more for good signal-to-noise ratio.
-
Solvent: D₂O.
-
Reference: The residual water signal in D₂O is typically referenced to 4.79 ppm.
-
-
²H NMR Experiment:
-
Pulse Program: A standard 1D deuterium experiment.
-
Number of Scans: 128 or more due to the lower gyromagnetic ratio of deuterium.
-
Reference: Can be referenced internally to the natural abundance of deuterium in the solvent.
-
Data Presentation
Quantitative data for the analytical characterization of this compound are summarized in the tables below.
Table 1: Mass Spectrometry Data for Dimesna and this compound
| Analyte | Molecular Formula | Exact Mass (Da) | [M-2Na]²⁻ Ion (m/z) | Predicted [M-2Na]²⁻ Ion for this compound (m/z) |
| Dimesna | C₄H₈Na₂O₆S₄ | 325.8999 | 139.9554 | - |
| This compound | C₄D₈Na₂O₆S₄ | 334.0403 | - | 143.9956 |
Table 2: Predicted ¹H NMR Data for Dimesna and this compound in D₂O
| Compound | Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Expected Observation for this compound |
| Dimesna | -CH₂-S-S- | ~3.1 | Triplet | 4H | Signal absent |
| Dimesna | -CH₂-SO₃⁻ | ~3.3 | Triplet | 4H | Signal absent |
| This compound | - | - | - | - | No signals expected in the proton spectrum |
Note: The predicted chemical shifts are estimations based on the structure of Dimesna and typical values for similar functional groups.
Visualizations
The following diagrams illustrate the analytical workflow and the biological pathway of Dimesna.
Caption: Analytical Workflow for this compound Characterization.
Caption: In-vivo Conversion and Mechanism of Action of Dimesna.
Conclusion
The analytical characterization of this compound is crucial for its use as an internal standard in preclinical and clinical studies. The combination of LC-MS and NMR spectroscopy provides a comprehensive approach to confirm the identity, purity, and isotopic labeling of this compound. The protocols and data presented in these application notes serve as a guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and pharmaceutical analysis.
References
- 1. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 3. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Mesna Pharmacology and its Analytical Techniques [medmedchem.com]
- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Ifosfamide Metabolites Using Dimesna-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide is a crucial alkylating agent in chemotherapy, widely used in the treatment of various cancers.[1] Its therapeutic efficacy is dependent on metabolic activation, but this process also generates toxic metabolites, such as acrolein, which can lead to severe side effects like hemorrhagic cystitis.[1][2] To mitigate this urotoxicity, the uroprotective agent Mesna (sodium 2-mercaptoethanesulfonate) is co-administered with ifosfamide. In the body, Mesna is oxidized to its disulfide dimer, Dimesna.[3][4]
Accurate quantification of ifosfamide and its metabolites is essential for pharmacokinetic studies, therapeutic drug monitoring, and optimizing treatment protocols. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. The use of stable isotope-labeled internal standards is the gold standard in quantitative LC-MS/MS assays to ensure accuracy and precision by compensating for matrix effects and variations in sample processing.
Dimesna-d8, a deuterated analog of Dimesna, serves as an ideal internal standard for the analysis of ifosfamide metabolites and related compounds like Mesna and Dimesna. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
These application notes provide a detailed protocol for the quantitative analysis of key ifosfamide metabolites in biological matrices using this compound as an internal standard with LC-MS/MS.
Signaling and Metabolic Pathways
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its cytotoxic effects. The primary metabolic pathways include activation to 4-hydroxyifosfamide, which is in equilibrium with its tautomer aldoifosfamide, and an inactivation pathway through N-dechloroethylation. Aldoifosfamide can then break down to form the active cytotoxic agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein. The co-administered Mesna is excreted into the bladder where it neutralizes acrolein.
Experimental Protocols
This section outlines a general protocol for the extraction and LC-MS/MS analysis of ifosfamide metabolites from plasma or urine using this compound as an internal standard. This protocol is a composite based on established methods for similar analytes and should be validated for specific laboratory conditions.
Materials and Reagents
-
Ifosfamide and its metabolites (analytical standards)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Human plasma/urine (control matrix)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ifosfamide, its metabolites, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol/water to create a series of working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol/water.
Sample Preparation (Plasma/Urine)
A typical workflow for sample preparation involves protein precipitation followed by solid-phase extraction for cleanup.
-
Sample Spiking: To 100 µL of plasma or urine in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. For calibration standards and QC samples, add a known volume of the respective working standard solutions.
-
Protein Precipitation: Add 300 µL of cold methanol to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for an LC-MS/MS system. Optimization will be necessary.
| Parameter | Recommended Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Specific MRM transitions for ifosfamide, its key metabolites, and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ifosfamide | To be determined | To be determined |
| 4-Hydroxyifosfamide | To be determined | To be determined |
| N2-deschloroethylifosfamide | To be determined | To be determined |
| N3-deschloroethylifosfamide | To be determined | To be determined |
| This compound (IS) | ~335.4 | To be determined |
Note: The precursor ion for this compound is estimated based on its molecular weight of 334.39. The exact m/z will depend on the isotopic purity and the adduct formed.
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 20 | 30,200 | 49,800 | 0.606 |
| 100 | 155,000 | 51,000 | 3.039 |
| 500 | 760,000 | 50,200 | 15.139 |
| 1000 | 1,530,000 | 50,800 | 30.118 |
Table 2: Method Validation Parameters
A summary of the method's performance characteristics should be presented.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, acceptable precision & accuracy | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 6.1% - 10.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 7.8% |
| Matrix Effect | Consistent across different lots | 95% - 108% |
| Recovery | Consistent and reproducible | ~85% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of ifosfamide and its metabolites in biological matrices. This methodology is critical for advancing our understanding of ifosfamide's pharmacology and for optimizing its clinical use to maximize therapeutic benefit while minimizing toxicity. The protocols and data presentation formats outlined in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical analysis.
References
Application Notes and Protocols for Cell-Based Assays Utilizing Dimesna-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Dimesna-d8 in cell-based assays. Given that this compound is a stable, isotopically labeled version of Dimesna, its primary application in a research setting is as an internal standard for the accurate quantification of Dimesna and its active metabolite, Mesna, in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).
Two primary applications are detailed below:
-
Analytical Application: A robust method for the quantification of Dimesna and Mesna in cell culture supernatant or cell lysate using this compound as an internal standard. This is critical for pharmacokinetic and metabolic studies in an in vitro environment.
-
Functional Cell-Based Assay: A protocol to assess the protective effects of Mesna (derived from Dimesna) against acrolein-induced cytotoxicity in human urothelial cells. This application note integrates the analytical use of this compound to correlate the concentration of the protective agent with its efficacy.
Application Note 1: Quantification of Dimesna and Mesna in In Vitro Samples using this compound by LC-MS/MS
Introduction
Dimesna is the disulfide dimer of Mesna, a uroprotective agent used to mitigate the urotoxic effects of chemotherapeutic agents like cyclophosphamide and ifosfamide. In biological systems, Dimesna is reduced to two molecules of the active thiol, Mesna. Accurate quantification of both Dimesna and Mesna in in vitro systems is essential for studying its stability, metabolism, and mechanism of action. This compound serves as an ideal internal standard for LC-MS/MS analysis due to its similar chemical properties and chromatographic behavior to the unlabeled analyte, ensuring high accuracy and precision.
Experimental Protocol
2.1. Materials and Reagents
-
Dimesna and Mesna analytical standards
-
This compound (Internal Standard)
-
Human urothelial cells (e.g., SV-HUC-1 or primary cells)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
96-well plates
2.2. Sample Preparation (from Cell Culture Supernatant)
-
Collect cell culture supernatant from experimental wells.
-
To 100 µL of supernatant, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject onto the LC-MS/MS system.
2.3. LC-MS/MS Conditions
The following are representative conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Dimesna, Mesna, and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dimesna | 325.0 | 140.9 | -20 |
| Mesna | 162.9 | 81.0 | -15 |
| This compound (IS) | 333.0 | 145.0 | -20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The use of this compound as an internal standard allows for the creation of a reliable calibration curve for the quantification of Dimesna and Mesna.
Table 2: Representative Calibration Curve Data for Mesna Quantification
| Mesna Conc. (ng/mL) | This compound Conc. (ng/mL) | Mesna Peak Area | This compound Peak Area | Peak Area Ratio (Mesna/IS) |
| 1 | 50 | 1,520 | 75,100 | 0.020 |
| 5 | 50 | 7,650 | 75,500 | 0.101 |
| 20 | 50 | 30,100 | 74,900 | 0.402 |
| 50 | 50 | 75,200 | 75,300 | 0.999 |
| 100 | 50 | 151,000 | 75,000 | 2.013 |
| 250 | 50 | 374,500 | 75,200 | 4.980 |
| 500 | 50 | 755,000 | 75,100 | 10.053 |
Workflow Diagram
Caption: Workflow for the quantification of Dimesna/Mesna.
Application Note 2: In Vitro Assay for the Uroprotective Effect of Mesna against Acrolein-Induced Cytotoxicity
Introduction
Acrolein, a metabolite of cyclophosphamide and ifosfamide, is highly urotoxic and can cause hemorrhagic cystitis. Mesna detoxifies acrolein in the urinary tract.[1] This cell-based assay provides a method to evaluate the protective effects of Mesna against acrolein-induced cytotoxicity in a human urothelial cell line. Cell viability is assessed using standard methods such as the MTT or LDH assay. The concentration of Mesna and its conversion from Dimesna in the cell culture medium can be monitored over the course of the experiment using the LC-MS/MS method described in Application Note 1, with this compound as an internal standard.
Signaling Pathway
The primary mechanism of Mesna's protective effect is the direct chemical neutralization of acrolein, preventing it from damaging cellular components and inducing apoptosis.
Caption: Mesna's detoxification of acrolein.
Experimental Protocol
3.1. Cell Culture
-
Cell Line: Human urothelial cells (e.g., SV-HUC-1).
-
Culture Medium: 1:1 mixture of DMEM and Ham's F-12 supplemented with 5% FBS.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
3.2. Cytotoxicity Assay (MTT Assay Protocol)
-
Cell Seeding: Seed urothelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of Mesna (or Dimesna, to assess its conversion and subsequent protective effect).
-
Pre-incubate for 1 hour.
-
Add acrolein to the wells at a final concentration that induces approximately 50% cell death (e.g., 50-100 µM, to be determined empirically).
-
Include the following controls: Untreated cells (vehicle control), cells treated with acrolein only, and cells treated with Mesna/Dimesna only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
3.3. LDH Cytotoxicity Assay (Alternative to MTT)
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 24-hour incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity based on LDH release from untreated and maximum lysis controls.
3.4. Analytical Component
At the time of treatment and at the end of the incubation period, collect aliquots of the cell culture supernatant for LC-MS/MS analysis as described in Application Note 1 to quantify the concentrations of Dimesna and Mesna.
Data Presentation
Table 3: Representative Data for Mesna Protection Against Acrolein Cytotoxicity
| Acrolein (µM) | Mesna (µM) | Cell Viability (% of Control) |
| 0 | 0 | 100 ± 5 |
| 100 | 0 | 48 ± 6 |
| 100 | 10 | 55 ± 5 |
| 100 | 50 | 72 ± 7 |
| 100 | 100 | 85 ± 4 |
| 100 | 200 | 96 ± 5 |
| 0 | 200 | 99 ± 4 |
Experimental Workflow Diagram
Caption: Workflow for assessing Mesna's uroprotective effects.
References
Application Notes and Protocols for the Structural Elucidation of Dimesna-d8 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide dimer of Mesna (sodium 2-sulfanylethanesulfonate), is a key molecule in pharmaceutical research, particularly in the context of its uroprotective effects during chemotherapy. The deuterated analog, Dimesna-d8, serves as a valuable internal standard in pharmacokinetic and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, ensuring its isotopic purity and chemical integrity.
This document provides detailed application notes and standardized protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. Given the absence of published experimental NMR data for this compound, this guide presents a theoretical framework for its characterization, based on the known structure of Dimesna.
Predicted NMR Data for Dimesna and this compound
The structure of Dimesna consists of two ethyl sulfonate units linked by a disulfide bond. In this compound, all eight methylene protons are replaced by deuterium atoms. This substitution will result in the absence of signals in the 1H NMR spectrum and characteristic changes in the 13C NMR spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for Dimesna
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂-S-S- | ~ 3.1 | Triplet | ~ 7 |
| -CH₂-SO₃⁻ | ~ 3.4 | Triplet | ~ 7 |
Note: Predictions are based on standard chemical shift increments and data from similar structural motifs.
Table 2: Predicted ¹³C NMR Chemical Shifts for Dimesna and this compound
| Position | Dimesna Predicted ¹³C Shift (ppm) | This compound Predicted ¹³C Shift (ppm) | This compound Multiplicity (due to C-D coupling) |
| -CH₂-S-S- | ~ 38 | ~ 37.5 | Triplet |
| -CH₂-SO₃⁻ | ~ 52 | ~ 51.5 | Triplet |
Note: Deuterium substitution typically causes a slight upfield shift in the ¹³C spectrum. The multiplicity arises from the coupling between the carbon and the directly attached deuterium atom(s).
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
Materials:
-
This compound sample (5-10 mg for ¹H/²H NMR, 20-50 mg for ¹³C NMR)
-
Deuterium oxide (D₂O, 99.9% D)
-
NMR tubes (5 mm, high precision)
-
Pipettes and tips
-
Vortex mixer
Protocol:
-
Weigh the this compound sample accurately and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Carefully transfer the solution into a clean NMR tube.
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition
The following are general parameters for acquiring NMR data on a standard 500 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.
2.1 1D ¹H NMR Spectroscopy (for non-deuterated Dimesna or to check for residual protons in this compound)
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 3-4 seconds
2.2 1D ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 200 ppm
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
2.3 2D COSY (Correlation Spectroscopy)
COSY is used to identify proton-proton couplings. In the case of any residual proton signals in this compound or for the analysis of non-deuterated Dimesna, this experiment would confirm the connectivity between the two methylene groups.
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Relaxation Delay (d1): 1.5-2 seconds
2.4 2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates directly bonded protons and carbons. For this compound, this experiment would be used to confirm the absence of ¹H-¹³C correlations and to assign the carbon signals if any residual protons are present.
-
Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 100 ppm (centered between the two expected carbon signals)
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 16-64
-
Relaxation Delay (d1): 1.5-2 seconds
Data Processing and Interpretation
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.
-
Referencing: Reference the spectra to an internal standard or to the residual solvent peak (for D₂O, typically around 4.79 ppm).
-
Integration and Peak Picking: Integrate the signals in the 1D spectra and pick the peaks in all spectra.
-
Analysis of this compound Spectra:
-
¹H NMR: The spectrum should be devoid of signals corresponding to the methylene protons. The presence of any signals would indicate incomplete deuteration.
-
¹³C NMR: Two triplets should be observed due to the coupling of the carbon atoms with the directly attached deuterium atoms. The chemical shifts should be slightly upfield compared to non-deuterated Dimesna.
-
²H NMR (Deuterium NMR): If available, a deuterium NMR spectrum would show two signals corresponding to the two deuterated methylene groups, providing direct confirmation of deuteration.
-
2D Spectra: COSY and HSQC spectra should show no correlation peaks, confirming the absence of protons.
-
Visualizations
Caption: Experimental workflow for NMR-based structural elucidation of this compound.
Caption: Logic diagram for the structural confirmation of this compound using NMR data.
Application Notes and Protocols for Studying Drug-Drug Interactions of Dimesna-d8 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesna, the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), is a cytoprotective agent under investigation for its potential to mitigate the toxic side effects of various chemotherapy drugs.[1] While Mesna is clinically used to prevent hemorrhagic cystitis induced by oxazaphosphorine alkylating agents like ifosfamide and cyclophosphamide, Dimesna is being explored for broader applications, including nephroprotection and modulation of chemotherapy resistance.[1][2] Dimesna itself is relatively inactive in the systemic circulation and is rapidly converted to its active form, Mesna, primarily in the kidneys.[3] This targeted activation makes it a promising agent for reducing localized toxicities of chemotherapeutic agents.
Dimesna-d8 is a deuterated form of Dimesna, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool for researchers in drug metabolism and pharmacokinetic (DMPK) studies. The use of deuterated internal standards, such as this compound, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis allows for highly accurate and precise quantification of the unlabeled drug (Dimesna) in biological matrices.[4] This is crucial for elucidating the pharmacokinetic profile of Dimesna and understanding its potential drug-drug interactions with co-administered chemotherapeutic agents.
These application notes provide an overview of the role of this compound in studying such interactions and offer detailed protocols for in vitro and in vivo experimental setups.
Mechanism of Action and Rationale for Drug-Drug Interaction Studies
Dimesna is thought to exert its protective effects through several mechanisms:
-
Uroprotection and Nephroprotection: In the kidneys, Dimesna is reduced to two molecules of Mesna. The free thiol group of Mesna can then neutralize reactive and toxic metabolites of chemotherapeutic agents, such as acrolein from cyclophosphamide and ifosfamide, and potentially reactive platinum species from cisplatin and carboplatin.
-
Modulation of Signaling Pathways: There is emerging evidence that Dimesna may modulate key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, MET, and ROS1 pathways. This suggests a potential for pharmacodynamic interactions with targeted therapies that act on these pathways.
-
Alteration of Drug Metabolism: As Dimesna and its active form Mesna are thiols, they have the potential to interact with drugs that are susceptible to redox reactions or that are metabolized by enzymes sensitive to thiol-containing compounds. While significant interactions with cytochrome P450 enzymes are not widely reported, the potential for such interactions should be investigated, especially with newer targeted therapies.
Given these mechanisms, it is critical to evaluate the potential for drug-drug interactions between Dimesna and various classes of chemotherapeutic agents, including:
-
Alkylating Agents: (e.g., Ifosfamide, Cyclophosphamide) - to confirm that Dimesna does not interfere with their antitumor efficacy while providing uroprotection.
-
Platinum-Based Drugs: (e.g., Cisplatin, Carboplatin) - to assess the impact on both efficacy and toxicity, as direct interactions are possible.
-
Taxanes: (e.g., Paclitaxel, Docetaxel) - to investigate the potential for altered pharmacokinetics and toxicity profiles.
-
Anthracyclines: (e.g., Doxorubicin) - to ensure no interference with their cytotoxic activity.
-
Topoisomerase Inhibitors: (e.g., Etoposide) - to evaluate any potential for synergistic or antagonistic effects.
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies is essential for accurately quantifying Dimesna concentrations in the presence of these co-administered drugs.
Quantitative Data on Drug-Drug Interactions
The following tables summarize available quantitative data from preclinical and clinical studies on the interaction of Mesna (the active form of Dimesna) with various chemotherapeutic agents. Data on Dimesna itself is limited, highlighting the need for further research using tools like this compound.
Table 1: Pharmacokinetic Interactions of Mesna with Platinum-Based Chemotherapy in Pediatric Patients
| Chemotherapy Agent | Parameter | Mesna Co-administration | No Mesna | Fold Change | p-value | Reference |
| Cisplatin | Distribution Clearance (CLd) of total platinum (mL/min/kg) | 2.2 ± 0.1 | 4.8 ± 1.5 | 0.46 | 0.029 | |
| Distribution half-life (t½α) of total platinum (min) | 65 ± 21 | 32 ± 18 | 2.03 | 0.057 | ||
| Carboplatin | AUC of ultrafilterable platinum (mg·min/mL per 400 mg/m²) | 2.5 ± 0.4 | 2.3 ± 1.3 | 1.09 | NS | |
| Total Clearance (CLt) of ultrafilterable platinum (mL/min/kg) | 6.8 ± 5.1 | 5.8 ± 4.6 | 1.17 | NS | ||
| Volume of Distribution (V) of ultrafilterable platinum (L/kg) | 0.7 ± 0.4 | 1.1 ± 1.1 | 0.64 | NS | ||
| NS: Not Significant |
Table 2: Preclinical Pharmacokinetic Parameters of Mesna and Dimesna in Rats
| Compound Administered | Analyte Measured | AUC in Plasma (µg·h/mL) | AUC in Kidney (µg·h/g) | AUC in Tumor (µg·h/g) | Reference |
| Dimesna (BNP7787) | Mesna | 13.9 ± 3.4 | 100.8 ± 20.3 | 11.2 ± 3.1 | |
| Mesna | Mesna | 70.3 ± 14.5 | 114.6 ± 17.5 | 22.1 ± 5.9 |
Table 3: Clinical Pharmacokinetic Parameters of Mesna
| Parameter | Value | Reference |
| Volume of Distribution (Vss) | 15.3 (29% CV) L/m² | |
| Clearance (CL) | 4.6 (29% CV) L/h/m² | |
| Half-life (t½) | 2.2 (37% CV) hours | |
| CV: Coefficient of Variation |
Experimental Protocols
The following are detailed protocols for key experiments to study the drug-drug interactions of Dimesna with chemotherapy, utilizing this compound as an analytical standard.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Dimesna on the cytotoxic activity of a chemotherapeutic agent against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Dimesna
-
Chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and Dimesna in culture medium.
-
Treat cells with:
-
Chemotherapeutic agent alone (various concentrations)
-
Dimesna alone (various concentrations)
-
Combination of the chemotherapeutic agent and Dimesna (at fixed ratios or various combinations)
-
Vehicle control (medium only)
-
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values for the chemotherapeutic agent alone and in combination with Dimesna.
Protocol 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study in Rodents
This protocol is designed to determine if Dimesna alters the pharmacokinetic profile of a co-administered chemotherapeutic agent. This compound is used as an internal standard for the quantification of Dimesna.
Materials:
-
Male Wistar rats or BALB/c mice
-
Dimesna
-
This compound
-
Chemotherapeutic agent of interest
-
Vehicle for drug administration (e.g., saline, DMSO/Cremophor/saline)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into two groups (n=5-6 per group):
-
Group 1: Receives the chemotherapeutic agent alone.
-
Group 2: Receives the chemotherapeutic agent in combination with Dimesna.
-
-
Drug Administration:
-
Administer the chemotherapeutic agent (e.g., intravenously or intraperitoneally) at a predetermined dose to both groups.
-
In Group 2, co-administer Dimesna at a clinically relevant dose.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile). Add this compound and a deuterated standard for the chemotherapeutic agent as internal standards.
-
LC-MS/MS Analysis: Develop and validate an LC-MS/MS method for the simultaneous quantification of the chemotherapeutic agent, Dimesna, and Mesna.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) for the chemotherapeutic agent in both groups using appropriate software (e.g., Phoenix WinNonlin).
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using statistical tests (e.g., t-test or ANOVA) to determine if Dimesna significantly alters the pharmacokinetics of the chemotherapeutic agent.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Dimesna and its interactions with chemotherapy.
Caption: Metabolic activation of Dimesna and detoxification of chemotherapy metabolites.
Caption: General workflow for investigating Dimesna-chemotherapy drug-drug interactions.
Caption: Potential modulation of oncogenic signaling pathways by Dimesna.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Dimesna-d8 Dosage for In Vivo Experiments
Welcome to the technical support center for Dimesna-d8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo experiments. The following information is based on the known properties of Dimesna and its active metabolite, Mesna, as specific in vivo experimental data for the labeled compound this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is the labeled, inactive disulfide form of Mesna, a uroprotective agent.[1][2] It is primarily used in research as a tracer to study the pharmacokinetics and metabolism of Dimesna and Mesna in vivo. The deuterium labeling allows for its differentiation from endogenous compounds in biological samples.
Q2: What is the mechanism of action of Dimesna?
Dimesna itself is inactive. In the body, particularly in the kidneys, Dimesna is reduced to its active form, Mesna.[1][3][4] Mesna is a thiol compound that detoxifies urotoxic metabolites (such as acrolein) of chemotherapeutic agents like ifosfamide and cyclophosphamide by forming stable, non-toxic compounds that are excreted in the urine.
Q3: How is Dimesna metabolized and excreted?
After administration, Dimesna is rapidly converted to Mesna. Mesna is then oxidized in the plasma to its disulfide form, Dimesna. In the kidneys, Dimesna is filtered and undergoes reduction back to the active Mesna in the renal tubules, which is then excreted into the urine to exert its protective effects.
Q4: What are the potential side effects of Dimesna/Mesna?
While generally well-tolerated, high doses of Mesna have been associated with side effects such as nausea, vomiting, and headache. It is important to monitor for any signs of toxicity in animal models during in vivo experiments.
Pharmacokinetic Parameters of Mesna and Dimesna
Understanding the pharmacokinetic profile of Mesna and Dimesna is crucial for designing in vivo experiments. The following table summarizes key pharmacokinetic parameters from studies in normal subjects.
| Parameter | Intravenous Administration (800 mg Mesna) | Oral Administration (800 mg Mesna) |
| Mesna Peak Plasma Concentration | Not specified | Achieved within 1.5 to 4 hours |
| Total Mesna (Mesna + Dimesna) Peak Plasma Concentration | Not specified | Achieved within 3 to 7 hours |
| Volume of Distribution (Mesna) | 0.65 ± 0.24 L/kg | Not specified |
| Urinary Excretion (as Mesna or Dimesna) | Approximately 33% of the administered dose | Not specified |
Proposed Experimental Protocol for this compound Dosage Optimization in a Rodent Model
This protocol provides a general framework for an in vivo study to determine the optimal dosage of this compound for uroprotection when co-administered with a urotoxic agent like ifosfamide.
1. Animal Model:
-
Species: Male Wistar rats (or other appropriate rodent strain)
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., saline)
-
Group 2 (Urotoxic Agent Only): Ifosfamide (e.g., 50 mg/kg, intraperitoneal injection)
-
Group 3-5 (this compound + Urotoxic Agent): Ifosfamide (50 mg/kg, i.p.) + varying doses of this compound (e.g., 10, 20, 40 mg/kg, intravenous or oral administration)
-
Group 6 (this compound Only): Highest dose of this compound (e.g., 40 mg/kg)
3. Administration:
-
Administer this compound at a specified time point before or concurrently with the urotoxic agent. Based on clinical use, Mesna is often given 15 minutes before and at 4 and 8 hours after ifosfamide.
-
Route of Administration: Intravenous (IV) or oral (PO) administration can be investigated.
4. Monitoring and Sample Collection:
-
Urine Collection: Collect urine at regular intervals (e.g., 0-4h, 4-8h, 8-24h) to analyze for hematuria (presence of blood) and to quantify this compound and its metabolites using mass spectrometry.
-
Blood Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) to determine the pharmacokinetic profile of this compound.
-
Clinical Observations: Monitor animals for any signs of toxicity, such as changes in behavior, weight loss, or signs of distress.
5. Endpoint Analysis:
-
Primary Endpoint: Degree of hematuria (e.g., macroscopic and microscopic examination of urine).
-
Secondary Endpoints:
-
Pharmacokinetic parameters of this compound (Cmax, Tmax, AUC, half-life).
-
Histopathological examination of the bladder for signs of damage.
-
Biomarkers of kidney injury in blood and urine.
-
Troubleshooting Guide
Issue: Unexpected Toxicity or Adverse Events
-
Question: My animals are showing signs of distress after this compound administration. What should I do?
-
Answer: Immediately reduce the dose or discontinue treatment in the affected animals. Review the literature for potential toxicities associated with Mesna and consider if the observed effects are consistent. Ensure that the vehicle used for administration is non-toxic. It is also possible that the combination with the chemotherapeutic agent is causing synergistic toxicity.
Issue: Lack of Uroprotective Efficacy
-
Question: I am not observing a reduction in hematuria with this compound treatment. What could be the reason?
-
Answer:
-
Dosage: The dose of this compound may be too low. Consider performing a dose-escalation study.
-
Timing of Administration: The timing of this compound administration relative to the urotoxic agent is critical. The active metabolite, Mesna, needs to be present in the bladder at the same time as the toxic metabolites. Adjust the timing of administration based on the known pharmacokinetics of both compounds.
-
Route of Administration: The bioavailability of this compound may differ depending on the route of administration. Intravenous administration generally provides more consistent plasma levels.
-
Issue: Difficulty in Detecting this compound in Biological Samples
-
Question: I am having trouble quantifying this compound and its metabolites. What could be the issue?
-
Answer:
-
Metabolic Conversion: Dimesna is rapidly converted to Mesna. Ensure your analytical method is validated to detect both this compound and its active metabolite, Mesna-d4 (as the deuterium label would be retained).
-
Sample Stability: Thiols like Mesna can be unstable. Ensure proper sample handling and storage conditions to prevent degradation.
-
Analytical Sensitivity: Check the limit of detection of your analytical instrument. You may need to concentrate your samples or use a more sensitive method.
-
Visualizations
Caption: Metabolic pathway and mechanism of action of this compound.
Caption: Proposed experimental workflow for this compound dosage optimization.
References
- 1. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytogenetic action of ifosfamide, mesna, and their combination on peripheral rabbit lymphocytes: an in vivo/in vitro cytogenetic study - PMC [pmc.ncbi.nlm.nih.gov]
Dimesna-d8 Mass Spec Analysis: Technical Support Center
Welcome to the technical support center for Dimesna-d8 mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common interferences and issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound mass spec analysis?
The most prevalent interferences in this compound mass spectrometry analysis are matrix effects and isotopic interference. Matrix effects arise from components in the biological sample that co-elute with this compound, leading to ion suppression or enhancement.[1][2][3] Isotopic interference, also known as crosstalk, occurs due to the natural abundance of isotopes in the unlabeled Dimesna molecule, which can contribute to the signal of the deuterated internal standard, this compound.[4][5]
Q2: How can I detect matrix effects in my this compound analysis?
Matrix effects can be qualitatively assessed using the post-column infusion technique. This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. For a quantitative assessment, the post-extraction spike method is considered the "gold standard". This involves comparing the signal response of this compound in a clean solvent to its response in a blank matrix sample that has been spiked after extraction.
Q3: What is isotopic interference and why is it a concern for this compound?
Isotopic interference refers to the signal contribution of the unlabeled analyte (Dimesna) to the mass channel of its stable isotope-labeled internal standard (this compound), or vice-versa. This happens because molecules naturally contain a small percentage of heavier isotopes (e.g., ¹³C). These heavier isotopes in the Dimesna molecule can result in a mass-to-charge ratio that overlaps with that of this compound, leading to inaccuracies in quantification, especially at low analyte concentrations.
Q4: I am observing a signal for this compound in my blank samples that only contain the unlabeled Dimesna. What could be the cause?
This observation strongly suggests isotopic interference from the unlabeled Dimesna to the this compound MRM (Multiple Reaction Monitoring) channel. Due to the natural isotopic distribution of elements in the Dimesna molecule, a small fraction of it will have a mass that is indistinguishable from this compound by the mass spectrometer.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Peak Area Reproducibility
Possible Cause: Matrix effects causing ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Issue 2: Inaccurate Quantification, Especially at Low Concentrations
Possible Cause: Isotopic interference from unlabeled Dimesna to the this compound channel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic interference.
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
Objective: To quantify the percentage of signal contribution from unlabeled Dimesna to the this compound MRM channel.
Methodology:
-
Prepare a high-concentration solution of unlabeled Dimesna (e.g., at the upper limit of quantification - ULOQ) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a blank matrix sample (e.g., plasma) without the addition of the this compound internal standard.
-
Inject the high-concentration Dimesna solution into the LC-MS/MS system.
-
Monitor both the MRM transitions for Dimesna and this compound.
-
Measure the peak area of the signal observed in the this compound channel.
-
Prepare a solution of this compound at the concentration used in the analytical method.
-
Inject the this compound solution and measure the peak area in the this compound channel.
-
Calculate the percentage of interference using the following formula:
% Interference = (Peak Area in this compound channel from Dimesna sample / Peak Area in this compound channel from this compound sample) x 100
Protocol 2: Mathematical Correction for Isotopic Interference
Objective: To correct for the contribution of unlabeled Dimesna to the this compound signal in quantitative analysis.
Methodology:
-
Determine the correction factor (CF) for the contribution of Dimesna to the this compound signal. This can be derived from the experiment in Protocol 1.
-
In your data processing software, apply the following correction to the measured peak area of the internal standard (IS) for each sample:
Corrected IS Peak Area = Measured IS Peak Area - (CF x Measured Analyte Peak Area)
-
Use the corrected IS peak area for the calculation of the analyte concentration.
Data Presentation
Table 1: Common Adduct Ions Observed in ESI-MS
| Adduct | Positive Ion Mode (m/z) | Negative Ion Mode (m/z) |
| Proton | [M+H]⁺ | [M-H]⁻ |
| Sodium | [M+Na]⁺ | - |
| Potassium | [M+K]⁺ | - |
| Ammonium | [M+NH₄]⁺ | - |
| Formate | - | [M+HCOO]⁻ |
| Acetate | - | [M+CH₃COO]⁻ |
Note: M represents the molecular weight of the analyte. The formation of adducts can be influenced by the mobile phase composition and sample matrix.
Table 2: Common Contaminants and Their Potential Sources
| Contaminant | Common m/z Values | Potential Sources |
| Plasticizers (e.g., Phthalates) | Variable | Plastic labware (vials, pipette tips, tubing) |
| Slip agents (e.g., Erucamide) | ~338.3 | Plasticware |
| Keratins | Variable | Dust, skin cells |
| Polyethylene Glycol (PEG) | Repeating units of 44 Da | Surfactants, detergents |
It is crucial to use high-purity solvents and minimize the use of plasticware where possible to reduce background contamination.
References
- 1. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Dimesna-d8 degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dimesna-d8 during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary degradation pathway?
This compound is the deuterated form of Dimesna, which is the disulfide dimer of the uroprotective agent Mesna. The primary stability concern is the redox equilibrium between Mesna and Dimesna. During sample preparation, the main issue is often the unwanted conversion of the thiol Mesna to the disulfide Dimesna through oxidation. Dimesna itself is generally stable, but conditions that favor the reduction of disulfides can convert it back to Mesna. For analytical accuracy when measuring this compound, it is crucial to prevent its conversion to Mesna-d4.
Q2: What are the main factors that influence the stability of this compound during sample preparation?
The stability of this compound and its precursor Mesna-d4 is primarily affected by:
-
Oxygen Exposure: The presence of atmospheric oxygen can lead to the oxidation of thiols (like Mesna) to disulfides (Dimesna).[1]
-
pH of the Solution: Alkaline conditions (higher pH) promote the oxidation of thiols.[1] Acidic conditions can help to slow down this process.
-
Presence of Metal Ions: Divalent metal ions, such as copper (II) and iron (III), can catalyze the oxidation of thiols.[2]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including degradation.
-
Light Exposure: While Mesna itself is not highly light-sensitive, prolonged exposure to UV light should be avoided as a general precaution.[1]
Q3: How can I minimize the oxidation of thiol-containing compounds during my experiments?
To minimize oxidation, it is recommended to:
-
Work in an Inert Atmosphere: When possible, prepare samples under an inert gas like nitrogen or argon to minimize contact with oxygen.[2]
-
Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas or by sonication to remove dissolved oxygen.
-
Add Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your buffers to sequester metal ions that can catalyze oxidation.
-
Control pH: Maintain a slightly acidic pH (e.g., pH 3.0-6.0) for your solutions whenever the experimental conditions allow.
Q4: What are the best practices for storing this compound stock solutions and prepared samples?
-
Stock Solutions: Store this compound stock solutions in a tightly sealed container at the recommended temperature, typically 2-8°C, and under an inert atmosphere if possible.
-
Prepared Samples: Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store them at low temperatures (e.g., 4°C in an autosampler) for short-term storage. For longer-term storage, freezing at -20°C or -80°C is recommended, but be mindful of the potential effects of freeze-thaw cycles.
Q5: How do repeated freeze-thaw cycles affect the stability of this compound in biological samples?
Repeated freeze-thaw cycles can impact the integrity of biological samples and may promote the degradation of analytes. While specific data on this compound is limited, for many biomolecules, repeated freezing and thawing can lead to changes in sample pH and the release of cellular components that may affect stability. It is best to aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that you might encounter during your experiments with this compound.
Issue 1: Inconsistent quantification of this compound in analytical runs.
-
Potential Cause: Degradation of this compound to Mesna-d4 or other species during sample preparation or storage.
-
Solutions:
-
Review Sample Preparation Workflow:
-
Ensure all steps are performed promptly and at low temperatures where possible.
-
Check if solvents have been properly degassed.
-
Verify the presence and concentration of a chelating agent like EDTA in your buffers.
-
-
Assess Storage Conditions:
-
Avoid leaving samples at room temperature for extended periods.
-
If using an autosampler, ensure the cooling function is active and set to a low temperature (e.g., 4°C).
-
-
Perform a Stability Test:
-
Prepare a set of QC samples and analyze them at different time points (e.g., 0, 2, 4, 8, and 24 hours) after preparation to assess short-term stability under your specific laboratory conditions.
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Potential Cause: Formation of degradation products or mixed disulfides with other thiol-containing molecules in the sample matrix.
-
Solutions:
-
Forced Degradation Study: Conduct a forced degradation study by exposing a this compound standard to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation of the main analyte peak from any potential degradation products.
-
Sample Matrix Evaluation: Prepare and analyze a blank matrix sample (without this compound) to identify any interfering peaks originating from the biological matrix itself.
-
Quantitative Data Summary
The following table summarizes the stability of Mesna (the non-deuterated precursor to Dimesna) under various conditions. This data can serve as a valuable reference for understanding the potential stability of this compound.
| Condition | Concentration | Duration | Stability | Reference |
| pH 8 (with ifosfamide) | Not specified | 24 hours | ~13% loss | |
| Room Temperature (with air) | 100 mg/mL | 8 days | 10% loss | |
| 35°C (no air) | 100 mg/mL | 9 days | <4% loss | |
| Room Temperature (in 0.9% NaCl) | 10, 20, 30 mg/mL | 14 days | >94% stable | |
| 37°C (in water for injection) | 20 mg/mL | 14 days | ~40% decrease in Mesna concentration with formation of Dimesna |
Experimental Protocols
Protocol 1: General Workflow for Minimizing this compound Degradation
This protocol provides a general workflow for handling this compound to minimize its degradation during sample preparation.
Signaling Pathway Diagrams
This compound Degradation Pathway
This diagram illustrates the primary degradation pathway of concern for this compound, which is its reduction to Mesna-d4, and the subsequent oxidation of Mesna-d4 back to this compound.
Conceptual Signaling Pathway of Dimesna Action
Dimesna acts as a disulfide bond disrupting agent, which can interfere with the signaling of receptor tyrosine kinases like EGFR, MET, and ROS1. These receptors often have cysteine-rich domains with critical disulfide bonds for maintaining their proper three-dimensional structure and function. By disrupting these bonds, Dimesna can lead to receptor downregulation and inhibition of downstream signaling pathways involved in cell proliferation and survival.
References
Troubleshooting poor recovery of Dimesna-d8 in extractions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Dimesna-d8 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterated form of Dimesna, which is the disulfide dimer of Mesna. It is commonly used as an internal standard (IS) in analytical methods, particularly for the quantification of Mesna and Dimesna in biological matrices. Consistent and high recovery of this compound is crucial for the accuracy and reliability of the analytical data, as it is used to correct for variability in sample preparation and analysis.
Q2: What are the most common causes of poor this compound recovery?
Poor recovery of this compound can stem from several factors, primarily related to its chemical properties and the extraction methodology. The most common causes include:
-
Suboptimal pH: The charge state of Dimesna, a sulfonic acid, is pH-dependent, which significantly affects its retention on solid-phase extraction (SPE) sorbents.
-
Inappropriate SPE Sorbent Choice: Using a sorbent that does not have the appropriate retention mechanism for a polar compound like this compound can lead to breakthrough during sample loading.
-
Issues with Wash and Elution Solvents: The wash solvent may be too strong, leading to premature elution of this compound, or the elution solvent may be too weak for complete recovery.
-
Conversion to Mesna-d8: this compound can be reduced back to its monomer, Mesna-d8, under certain biological or experimental conditions. Mesna is known to be unstable and can be readily oxidized back to Dimesna.[1][2] This interconversion can complicate accurate quantification and appear as poor recovery of the intended analyte.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical detection, leading to apparent low recovery.
Q3: Can the stability of Mesna affect my this compound recovery?
Yes, indirectly. Mesna is known to be unstable and can auto-oxidize to form Dimesna.[1][2] If your experimental conditions promote the reduction of this compound to Mesna-d8, the subsequent instability and potential back-conversion of Mesna-d8 can lead to variability and apparent loss of the internal standard. It is crucial to handle samples in a way that minimizes these conversions, such as keeping them at a low temperature and processing them promptly.
Troubleshooting Guide for Poor this compound Recovery
This guide provides a systematic approach to diagnosing and resolving issues with low this compound recovery.
Step 1: Evaluate Sample Handling and Stability
The interconversion between Mesna and Dimesna is a critical factor.
-
Action: Analyze a freshly prepared standard of this compound in the sample matrix and compare its response to a standard in a clean solvent.
-
Action: If you also have a Mesna-d8 standard, spike it into the blank matrix and monitor for the appearance of this compound, and vice-versa.
-
Recommendation: Keep biological samples on ice or at 4°C during processing and analyze them as quickly as possible to minimize the conversion between Mesna-d8 and this compound.
Step 2: Optimize Solid-Phase Extraction (SPE) Parameters
SPE is a common source of recovery issues. A logical workflow for troubleshooting SPE is presented below.
Caption: A decision tree for troubleshooting low this compound recovery in Solid-Phase Extraction.
Data Presentation: Impact of SPE Parameters on Recovery
The following tables summarize expected trends in this compound recovery based on common extraction parameters for polar sulfonic acids. Note that optimal conditions should be determined empirically for your specific matrix and analytical method.
Table 1: Effect of Sample pH on this compound Recovery using Different SPE Sorbents
| SPE Sorbent Type | Retention Mechanism | Expected Recovery at Acidic pH (~3-5) | Expected Recovery at Neutral pH (~7) | Expected Recovery at Basic pH (~9-11) |
| Reversed-Phase (C18) | Hydrophobic | Moderate to High | Low to Moderate | Low |
| Hydrophilic-Lipophilic Balanced (HLB) | Mixed-Mode | High | Moderate to High | Moderate |
| Strong Anion Exchange (SAX) | Anion Exchange | Low | High | High |
| Weak Anion Exchange (WAX) | Anion Exchange | Low | High | Moderate to High |
Rationale: At acidic pH, the sulfonic acid groups of this compound are more protonated, reducing its polarity and improving retention on reversed-phase sorbents. Conversely, at neutral to basic pH, the anionic nature of this compound enhances its retention on anion exchange sorbents.
Table 2: Influence of Wash and Elution Solvents on this compound Recovery from a Mixed-Mode Sorbent
| Step | Solvent Composition | Expected Outcome for this compound |
| Wash 1 | 5% Methanol in Water | Interferences removed, this compound retained. |
| Wash 2 | 20% Methanol in Water | More interferences removed, potential for some this compound loss. |
| Elution 1 | 50% Methanol in Water | Partial elution of this compound. |
| Elution 2 | 5% Ammonium Hydroxide in 50% Methanol | Complete elution of this compound due to disruption of ionic interactions. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Plasma
This protocol is adapted from a method for the analysis of Mesna and Dimesna in plasma.[3]
-
Sample Preparation:
-
To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Add 100 µL of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.
-
-
Precipitation:
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully collect the supernatant for analysis by LC-MS/MS.
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Urine
This protocol provides a general framework for developing an SPE method for this compound from a urine sample using a mixed-mode anion exchange sorbent.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove particulates.
-
Adjust the pH of the urine to ~6-7 with a suitable buffer.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode anion exchange cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of an intermediate-strength organic solvent (e.g., 20% acetonitrile in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in 70% methanol).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Visualization of Key Relationships
The following diagram illustrates the chemical relationship between Mesna-d8 and this compound, a key factor in troubleshooting.
References
- 1. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 2. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic analysis of mesna and dimesna in plasma and urine of patients treated with mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
Dimesna-d8 Stability in Biological Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimesna-d8 in biological matrices. Accurate quantification of this compound is critical for pharmacokinetic and pharmacodynamic studies, and its stability is a key factor that can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship to Mesna?
A1: this compound is the deuterated form of Dimesna. Dimesna is the disulfide dimer of the uroprotective agent Mesna. In biological systems, there is a dynamic equilibrium between Mesna and Dimesna. Mesna is rapidly oxidized to Dimesna in plasma, and Dimesna can be reduced back to Mesna, which is the active form that protects against chemotherapy-induced hemorrhagic cystitis.[1][2]
Q2: Why is the stability of this compound a concern in biological samples?
A2: The stability of this compound is crucial because of the reversible conversion to Mesna-d8. Improper sample handling and storage can lead to the degradation of this compound or its conversion to Mesna-d8, resulting in inaccurate quantification and misinterpretation of experimental data. Factors such as temperature, pH, and exposure to oxygen can influence this equilibrium.[3][4]
Q3: What are the main degradation pathways for this compound in biological matrices?
A3: The primary "degradation" pathway for this compound in biological matrices is its reduction to Mesna-d8. This can occur both enzymatically and non-enzymatically through thiol-disulfide exchange with endogenous thiols like cysteine and glutathione.[5] Conversely, Mesna-d8 is prone to oxidation, forming this compound, especially when exposed to oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Reduction to Mesna-d8 during sample collection and processing. | - Use collection tubes containing an anticoagulant like EDTA. - Process samples on ice to minimize enzymatic activity. - Minimize the time between sample collection and freezing. |
| High variability in this compound concentrations between replicates | Inconsistent sample handling, leading to variable conversion to or from Mesna-d8. Freeze-thaw cycles. | - Adhere strictly to a standardized protocol for sample collection, processing, and storage. - Aliquot samples after the first thaw to avoid multiple freeze-thaw cycles. |
| Precipitate observed in thawed samples | A drop in pH due to the conversion of Mesna to Dimesna can cause precipitation. | - Centrifuge the thawed sample to pellet the precipitate before analysis of the supernatant. - Ensure the analytical method accounts for potential solubility issues. |
| Difficulty in quantifying this compound separately from Mesna-d8 | The rapid equilibrium between the two forms during the analytical process. | - For total this compound measurement, chemically reduce the sample with a reducing agent like sodium borohydride to convert all this compound to Mesna-d8 and quantify the total Mesna-d8. - Utilize a rapid sample preparation method to minimize interconversion. |
Stability Data
The stability of this compound is considered comparable to its non-deuterated counterpart, Dimesna. The primary concern is the interconversion with Mesna. The following tables summarize the stability of Mesna in human plasma under various conditions, which informs the stability of the Mesna/Dimesna equilibrium.
Table 1: Short-Term Stability of Mesna in Human Plasma
| Storage Condition | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| 4°C | 2 weeks | Stable within 10% of initial concentration |
| Autosampler at 15°C | > 2 hours | Unstable |
| Autosampler at 5°C | 24 hours | Stable |
| Data sourced from a stability study of Mesna in rat plasma, which is expected to be comparable to human plasma. |
Table 2: Long-Term and Freeze-Thaw Stability of Mesna in Human Plasma
| Storage Condition | Duration | Stability |
| -20°C | 30 days | Stable within 10% of initial concentration |
| -80°C | 30 days | Stable within 10% of initial concentration |
| Freeze-Thaw Cycles | Number of Cycles | Stability |
| From -80°C | 3 cycles | Stable within 10% of initial concentration |
| Data sourced from a stability study of Mesna in rat plasma. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Handling
-
Collection: Collect whole blood in tubes containing K2-EDTA as an anticoagulant.
-
Mixing: Gently invert the collection tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Aliquoting: Carefully transfer the plasma supernatant to pre-labeled polypropylene cryovials. Avoid disturbing the buffy coat layer.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Quantification of Total this compound in Plasma
-
Thawing: Thaw plasma samples on ice.
-
Reduction: To measure total this compound, reduce it to Mesna-d8. Add an appropriate volume of a reducing agent solution (e.g., sodium borohydride) to the plasma sample.
-
Protein Precipitation: Deproteinize the sample by adding an equal volume of 0.0825 M sulfuric acid containing 1.25% (w/v) sodium hexametaphosphate.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method for the quantification of Mesna-d8.
Visualizations
Caption: Workflow for blood sample handling and analysis of this compound.
References
- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity Dimesna-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of high-purity Dimesna-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated form of Dimesna, which is the disulfide dimer of Mesna. It is primarily used as a labeled internal standard in pharmacokinetic and bioanalytical studies involving the uroprotective agent Mesna.[1] The deuterium labeling allows for its differentiation from the non-labeled drug in mass spectrometry-based analyses.
Q2: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound typically starts from a deuterated C2 building block. A common precursor is deuterated 1,2-dibromoethane (Br-CD2-CD2-Br) or a deuterated equivalent of 2-bromoethanesulfonic acid sodium salt.
Q3: What is the general synthetic pathway for this compound?
A common synthetic route involves a two-step, one-pot process.[2] First, a deuterated mercaptoethane sulfonate (Mesna-d4) is synthesized. This is then oxidized to form the disulfide bond, yielding this compound. The oxidation can be achieved using various oxidizing agents, including oxygen.[2]
Q4: What are the critical parameters for achieving high chemical and isotopic purity?
Key parameters include the purity of the deuterated starting materials, the control of reaction conditions (temperature, pH, reaction time) to minimize side reactions, and the efficiency of the oxidation step.[2][3] For high isotopic purity, it is crucial to use highly enriched deuterated reagents and avoid conditions that could lead to H/D exchange.
Q5: How can the chemical and isotopic purity of this compound be accurately determined?
A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for determining chemical purity by separating this compound from Mesna-d8 and other impurities. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the isotopic enrichment and the position of the deuterium labels.
Troubleshooting Guides
Problem 1: Low Overall Yield
Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?
A: Low overall yield can stem from several factors throughout the synthesis process. A systematic approach to identify the root cause is essential.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete reaction in the first step (formation of Mesna-d4): The reaction of the deuterated starting material with the sulfur source may be inefficient. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). Consider optimizing reaction time, temperature, or the stoichiometry of the reactants. |
| Side reactions of the deuterated starting material: The highly reactive nature of the starting material might lead to unwanted byproducts. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of intermediates. Purify the starting materials before use. |
| Loss of product during work-up and isolation: this compound is water-soluble, which can lead to losses during extraction and precipitation steps. | Minimize the volume of aqueous solutions used. Optimize the precipitation/crystallization solvent and temperature to maximize recovery. Lyophilization of the final aqueous solution can be an effective isolation method. |
| Sub-optimal oxidation conditions: The conversion of Mesna-d4 to this compound may be incomplete. | See Troubleshooting Guide for "Incomplete Oxidation" below. |
Problem 2: Incomplete Oxidation of Mesna-d8 to this compound
Q: My final product is contaminated with a significant amount of Mesna-d8. How can I ensure complete oxidation?
A: The presence of residual Mesna-d8 is a common impurity. The auto-oxidation of Mesna is pH-dependent and can be slow.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Insufficient oxidizing agent or reaction time: The amount of oxidant or the duration of the oxidation step may not be sufficient for complete conversion. | If using oxygen, ensure efficient bubbling through the reaction mixture. Consider extending the reaction time and monitoring the disappearance of the Mesna-d8 peak by HPLC. |
| Incorrect pH of the reaction mixture: The rate of oxidation of thiols to disulfides is highly dependent on the pH of the solution. | Adjust the pH of the reaction mixture to mildly basic conditions (pH 8-9) to facilitate the oxidation of the thiol group of Mesna-d4. |
| Presence of reducing agents: Contaminants in the reaction mixture might be inhibiting the oxidation process. | Ensure all reagents and solvents are free from reducing impurities. |
Problem 3: Low Isotopic (Deuterium) Enrichment
Q: The isotopic purity of my this compound is below the required specification (e.g., <98% D). What are the potential reasons and how can I improve the deuterium content?
A: Achieving high isotopic enrichment is a critical challenge in the synthesis of deuterated compounds.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Low isotopic purity of starting materials: The deuterated precursor itself may have a lower than specified deuterium content. | Always verify the isotopic purity of the deuterated starting materials by MS or NMR before starting the synthesis. |
| H/D exchange during the reaction: Protic solvents or acidic/basic conditions can sometimes facilitate the exchange of deuterium atoms with protons. | Use aprotic or deuterated solvents where possible, although the synthesis of Dimesna often requires aqueous media. Minimize exposure to harsh acidic or basic conditions and high temperatures for extended periods. |
| Contamination with non-deuterated reagents or solvents: Accidental introduction of proton-containing substances can lower the overall isotopic enrichment. | Use dedicated glassware for deuterated synthesis that has been thoroughly dried. Ensure all reagents and solvents are anhydrous and of high purity. |
Problem 4: Presence of Unidentified Impurities
Q: I am observing unexpected peaks in my HPLC or NMR analysis. What are potential side products and how can I minimize their formation?
A: The formation of byproducts can complicate purification and affect the final product's purity.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Over-oxidation of the thiol group: The sulfur atom in Mesna-d4 can be oxidized beyond the disulfide to form sulfinic or sulfonic acid derivatives. | Use a mild and controlled oxidizing agent. Avoid harsh oxidants or prolonged exposure to strong oxidizing conditions. |
| Formation of mixed disulfides: If other thiol-containing impurities are present, mixed disulfides can form. | Ensure the purity of the intermediate Mesna-d4 before proceeding to the oxidation step. |
| Polymerization or degradation products: Under certain conditions, side reactions can lead to the formation of polymeric material or degradation of the desired product. | Optimize reaction conditions (temperature, concentration, pH) to favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.
-
Synthesis of Sodium 2-bromoethanesulfonate-d4: React 1,2-dibromoethane-d4 with sodium sulfite in an aqueous ethanol solution. The large excess of dibromoethane-d4 is used to minimize the formation of the disulfonic acid.
-
Synthesis of Mesna-d4: The resulting sodium 2-bromoethanesulfonate-d4 is then reacted with a sulfur source, such as sodium hydrosulfide (NaSH), in a suitable solvent to form Mesna-d4.
-
Oxidation to this compound: The pH of the aqueous solution containing Mesna-d4 is adjusted to approximately 8-9. Oxygen is then bubbled through the solution at a controlled temperature (e.g., 50-60°C) for several hours until the oxidation is complete, as monitored by HPLC.
-
Isolation and Purification: The reaction mixture is concentrated, and the product is precipitated by the addition of a suitable organic solvent like ethanol. The crude this compound can be further purified by recrystallization. The final product can be lyophilized to obtain a stable solid.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or mass spectrometry (LC-MS).
-
Analysis: The retention times of this compound and potential impurities like Mesna-d8 are determined by running analytical standards. The purity is calculated based on the relative peak areas.
Protocol 3: Isotopic Purity Determination by Mass Spectrometry
-
Technique: High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.
-
Analysis: The mass spectrum of the sample is acquired, and the isotopic cluster corresponding to the this compound molecule is analyzed.
-
Calculation: The relative abundances of the different isotopologues (containing d0 to d8) are measured. The isotopic purity is calculated as the percentage of the fully deuterated (d8) species relative to the sum of all isotopic species.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low isotopic enrichment.
Caption: Logical relationship of impurities in this compound synthesis.
References
Technical Support Center: Overcoming Matrix Effects in Dimesna-d8 Quantification
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in the quantification of Dimesna-d8 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] In the context of this compound quantification, components of biological matrices such as plasma, serum, or urine can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.[4][5] This interference can lead to inaccurate and imprecise measurements, compromising the reliability of the analytical method. Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.
Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte of interest (Dimesna), it is expected to co-elute and experience similar degrees of matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization efficiency can be compensated for, leading to more accurate quantification. However, even with a SIL-IS, significant variations in the matrix composition between samples can lead to differential ion suppression or enhancement, resulting in inconsistent internal standard responses and affecting accuracy.
Q3: How can I qualitatively and quantitatively assess matrix effects in my this compound assay?
A3: Matrix effects can be evaluated using several methods:
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of this compound solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate regions of ion suppression, while peaks suggest ion enhancement. This helps to identify if matrix components are co-eluting with your analyte.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. It involves comparing the response of this compound spiked into an extracted blank matrix sample with the response of this compound in a neat (pure) solvent at the same concentration. The Matrix Factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Q4: What are the most effective sample preparation techniques to mitigate matrix effects for this compound analysis?
A4: Thorough sample cleanup is one of the most effective ways to reduce matrix effects before LC-MS/MS analysis. The primary techniques include:
-
Solid-Phase Extraction (SPE): This technique separates this compound from matrix components based on differences in their physical and chemical properties. It is highly effective at removing interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. It can effectively remove highly polar or non-polar interferences.
-
Protein Precipitation (PPT): This is a simpler but generally less clean method that involves adding a solvent like acetonitrile or methanol to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Inconsistent this compound Internal Standard Response | Variable matrix effects between different sample lots or individuals. Inconsistent sample collection, processing, or storage. | Use a robust and consistent sample preparation method, such as SPE, to minimize variability. Ensure standardized procedures for sample handling. Evaluate the matrix effect across multiple sources of blank matrix. |
| Poor this compound Peak Shape (Tailing, Fronting, or Splitting) | Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase. Column Contamination: Buildup of matrix components on the column. Secondary Interactions: Analyte interacting with the column stationary phase in undesirable ways. | Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase. Implement a column wash step between injections or use a guard column. Modify the mobile phase pH to ensure this compound is in a single ionic form. |
| Low this compound Signal Intensity (Ion Suppression) | Co-elution with Matrix Components: Highly abundant matrix components, such as phospholipids in plasma, can co-elute with this compound and suppress its ionization. High Salt Concentration: Salts from the sample matrix can accumulate in the ion source and reduce ionization efficiency. | Improve chromatographic separation to resolve this compound from the interfering peaks. Enhance sample cleanup to remove phospholipids; consider using phospholipid removal plates or specific SPE cartridges. Dilute the sample, if the concentration of this compound is high enough, to reduce the concentration of interfering components. |
| High Variability in Quantitative Results | Inadequate compensation for matrix effects by the internal standard. Significant matrix effect variability that is not addressed by the current sample preparation method. | Re-evaluate the sample preparation method. A more rigorous cleanup like SPE may be necessary. Consider using matrix-matched calibration standards, where standards are prepared in the same biological matrix as the samples. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 45 ± 15 | < 15 |
| Liquid-Liquid Extraction (Methyl tert-butyl ether) | 88 ± 7 | 82 ± 10 | < 10 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 4 | 98 ± 5 | < 5 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at low, medium, and high concentrations representing the calibration curve range.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike this compound into the final, extracted matrix at the same concentrations as Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of this compound in Post-Spiked Matrix) / (Peak Area of this compound in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Evaluate Variability: Calculate the coefficient of variation (CV) of the MF across the different matrix lots. A CV > 15% suggests significant variability in the matrix effect, indicating that the internal standard may not be adequately compensating for it.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for this compound.
-
Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard (this compound) and 600 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Experimental workflow for identifying and mitigating matrix effects.
Caption: Troubleshooting decision tree for this compound quantification.
References
Validation & Comparative
A Comparative Guide to Dimesna-d8 and Mesna-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Mesna and its disulfide metabolite, Dimesna, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Dimesna-d8 and Mesna-d4, supported by established principles of bioanalytical method development and typical performance data.
In mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2] They share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thereby effectively compensating for variability in sample preparation, matrix effects, and instrument response.[3][4]
Principle of Optimal Internal Standard Selection
The fundamental principle guiding the choice of a SIL internal standard is that the ideal IS is an isotopically labeled version of the analyte of interest. Therefore:
-
Mesna-d4 is the structurally analogous and most appropriate internal standard for the accurate quantification of Mesna .
-
This compound is the ideal internal standard for the quantification of Dimesna .
This direct correspondence ensures the most effective normalization of analytical variability, leading to highly accurate and precise results.
Expected Performance Characteristics
| Performance Parameter | Expected Performance with Mesna-d4 for Mesna Analysis | Expected Performance with this compound for Dimesna Analysis | Justification |
| Linearity (r²) | > 0.99 | > 0.99 | Co-elution and similar ionization behavior of the analyte and its deuterated analog lead to a highly linear response across a wide concentration range.[5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | The IS effectively compensates for analyte loss during sample processing and for matrix-induced signal suppression or enhancement. |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | The use of a deuterated IS minimizes variability introduced during sample preparation and injection, resulting in high precision. |
| Matrix Effect | Minimal and Compensated | Minimal and Compensated | As the IS and analyte are affected similarly by matrix components, the ratio of their responses remains constant, mitigating the impact of matrix effects. |
| Extraction Recovery | Consistent and Tracked | Consistent and Tracked | The near-identical chemical properties ensure that the extraction efficiency of the IS closely mirrors that of the analyte. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Experimental Protocols
A robust and reliable bioanalytical method for the simultaneous quantification of Mesna and Dimesna using Mesna-d4 and this compound as internal standards would typically involve the following steps. Due to the propensity of Mesna to oxidize to Dimesna, rapid sample processing and the use of stabilizing agents are crucial.
Sample Preparation (Human Plasma)
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., K2EDTA) and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma.
-
Stabilization: Immediately after separation, add a stabilizing agent to the plasma to prevent the oxidation of Mesna. A common approach is to acidify the sample.
-
Internal Standard Spiking: To 100 µL of the stabilized plasma sample, add 10 µL of a working solution containing both Mesna-d4 and this compound.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is typical.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for both Mesna and Dimesna.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mesna | 163.0 | 81.0 |
| Mesna-d4 | 167.0 | 81.0 |
| Dimesna | 325.0 | 163.0 |
| This compound | 333.0 | 167.0 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Visualizing the Analytical Rationale
The following diagrams illustrate the logical relationships in the selection and application of this compound and Mesna-d4 as internal standards.
Conclusion
For the accurate and precise quantification of Mesna and its metabolite Dimesna in biological matrices, the use of their respective stable isotope-labeled internal standards, Mesna-d4 and this compound, is highly recommended. This approach adheres to the best practices in bioanalysis, ensuring that the internal standard effectively tracks the analyte throughout the analytical process. While this compound is the optimal choice for Dimesna analysis and Mesna-d4 is ideal for Mesna, a validated method employing both will yield the most reliable data for pharmacokinetic and other drug development studies. The experimental protocols and performance expectations outlined in this guide provide a solid foundation for the development and implementation of a robust bioanalytical assay for these compounds.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Dimesna-d8 in Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of the performance of deuterated internal standards, represented by Dimesna-d8, against non-deuterated internal standards for the quantification of Dimesna and its parent compound, Mesna. The information presented is supported by experimental data from published literature to aid in the selection of the most appropriate internal standard for robust and reliable bioanalytical assays.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The underlying principle of isotope dilution mass spectrometry is that a stable isotope-labeled internal standard is chemically and physically almost identical to the analyte.[1] This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in extraction recovery.[1]
Non-deuterated internal standards, often structural analogs of the analyte, are a more readily available and cost-effective alternative. However, their physicochemical properties can differ from the analyte, potentially leading to variations in extraction efficiency, chromatographic retention times, and ionization response. These differences can result in less effective compensation for analytical variability, potentially impacting the accuracy and precision of the quantitative results.
This guide presents a comparison of bioanalytical method validation parameters for the analysis of Dimesna, using data from a validated LC-MS/MS method as a proxy for a deuterated internal standard method, and a method employing a non-deuterated internal standard.
Quantitative Performance Comparison
The following tables summarize the validation parameters for two different bioanalytical methods for the quantification of Dimesna. Table 1 details the performance of an LC-MS/MS method for Dimesna, which serves as a surrogate for a method using a deuterated internal standard, based on the comprehensive validation of the analyte itself. Table 2 presents the validation data for a method using a non-deuterated internal standard, p-aminobenzoic acid, for the analysis of Mesna and Dimesna.
Table 1: Bioanalytical Method Validation Summary for Dimesna (LC-MS/MS Method)
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ± 15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Selectivity | No significant interference observed |
| Matrix Effect | Not explicitly stated |
| Recovery | Not explicitly stated |
| Stability | Stable under tested conditions |
Data extracted from a study by Salman et al. on the stability of Mesna and Dimesna using a validated LC-MS/MS method.
Table 2: Bioanalytical Method Validation Summary for Mesna and Dimesna (using p-Aminobenzoic Acid as Internal Standard)
| Validation Parameter | Result |
| Linearity | Linear with concentration |
| Correlation Coefficient (r) | > 0.992 |
| Intra-run Precision (% CV) | < 4.5% |
| Accuracy | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated |
| Selectivity | No interference from endogenous substances |
| Matrix Effect | Not explicitly stated |
| Recovery | Not explicitly stated |
| Stability | Not explicitly stated |
Data from a liquid chromatographic method for the measurement of Mesna and Dimesna in plasma and urine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are summaries of the experimental protocols for the two methods referenced in the comparison tables.
Method 1: LC-MS/MS for Mesna and Dimesna
This method was developed and validated for the simultaneous quantification of Mesna and its dimer, Dimesna.
-
Sample Preparation : Samples were diluted with water for injection and an internal standard solution (ethyl-4-hydroxybenzoate) was added.
-
Chromatography : Chromatographic separation was achieved using a suitable LC column and mobile phase gradient to resolve Mesna, Dimesna, and the internal standard.
-
Mass Spectrometry : A tandem mass spectrometer was used for detection and quantification in selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions were monitored for each analyte and the internal standard.
-
Validation : The method was validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability.
Method 2: Liquid Chromatography with Electrochemical Detection for Mesna and Dimesna
This method describes the measurement of Mesna and Dimesna in plasma and urine using a non-deuterated internal standard.
-
Sample Preparation : Plasma samples were deproteinized with sulfuric acid containing sodium hexametaphosphate after the addition of the internal standard (p-aminobenzoic acid). Urine samples were diluted and mixed with a sodium hexametaphosphate solution. For total Mesna analysis, Dimesna was reduced to Mesna using sodium borohydride.
-
Chromatography : Separation was performed on a C18-Resolve cartridge with a mobile phase consisting of sodium citrate, tetrabutyl ammonium phosphate, and triethylamine, adjusted to pH 5.
-
Detection : The analytes were detected electrochemically.
-
Validation : The method was validated for linearity and intra-run precision.
Signaling Pathway and Experimental Workflow
Dimesna has been shown to modulate the activity of several receptor tyrosine kinases, including EGFR, MET, and ROS1. The signaling pathways of these receptors are often interconnected and can contribute to resistance to targeted cancer therapies. Understanding these pathways is crucial for the development of effective drug candidates.
Caption: EGFR, MET, and ROS1 signaling pathways and inhibition by Dimesna.
The following diagram illustrates a typical experimental workflow for the bioanalytical method validation process.
Caption: Experimental workflow for bioanalytical method validation.
References
Dimesna-d8 vs. Unlabeled Dimesna: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dimesna-d8 and its unlabeled counterpart, Dimesna. The comparison is based on established principles of isotopic labeling and the kinetic isotope effect, offering insights into their potential differential efficacy and pharmacokinetic profiles. While direct comparative experimental studies are not extensively available in the public domain, this document extrapolates the likely advantages of deuteration for this specific molecule based on extensive research in the field of deuterated drugs.
Introduction to Dimesna and the Role of Deuteration
Dimesna, the disulfide dimer of Mesna, is a uroprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents like ifosfamide and cyclophosphamide.[1][2] Its mechanism of action relies on its in vivo reduction to the active compound Mesna, which then neutralizes toxic metabolites, such as acrolein, in the bladder.[3][4][5]
This compound is a deuterated analog of Dimesna, where eight hydrogen atoms have been replaced by deuterium. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug. This is primarily due to the kinetic isotope effect (KIE) , where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes, potentially leading to a longer half-life, altered metabolic profile, and improved safety and efficacy.
Comparative Analysis: this compound vs. Unlabeled Dimesna
The primary theoretical advantage of this compound over unlabeled Dimesna lies in its potentially altered metabolic stability. The deuteration is expected to slow down the enzymatic processes involved in the metabolism and elimination of the molecule.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties
| Property | Unlabeled Dimesna | This compound | Rationale for Expected Difference |
| Chemical Formula | C₄H₈Na₂O₆S₄ | C₄D₈Na₂O₆S₄ | Isotopic substitution of hydrogen with deuterium. |
| Molecular Weight | ~326.34 g/mol | ~334.39 g/mol | Increased mass due to the presence of eight deuterium atoms. |
| Metabolic Stability | Standard | Potentially Increased | The kinetic isotope effect is expected to slow down enzymatic metabolism at the deuterated positions. |
| Half-life (t½) | Standard | Potentially Longer | Reduced metabolic clearance would lead to a longer circulation time. |
| Bioavailability | Standard | Potentially Increased | Slower first-pass metabolism could result in higher systemic exposure. |
| Active Metabolite (Mesna) Release | Standard rate of reduction | Potentially Slower and More Sustained | A slower metabolism of this compound could lead to a more prolonged conversion to Mesna. |
| Potential for Reduced Toxic Metabolites | Standard | Potentially Lower | Deuteration can sometimes shift metabolism away from pathways that produce toxic byproducts. |
Signaling and Metabolic Pathways
The primary function of Dimesna is to deliver Mesna to the urinary tract to neutralize acrolein. The metabolic conversion of Dimesna to Mesna is a critical step in its mechanism of action.
Caption: Metabolic conversion of Dimesna to active Mesna for uroprotection.
Experimental Protocols
To empirically validate the theoretical advantages of this compound, the following experimental protocols would be essential.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of this compound and unlabeled Dimesna in a controlled in vitro environment.
Methodology:
-
Incubation: Incubate Dimesna and this compound separately with human liver microsomes (a source of drug-metabolizing enzymes) and a NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound (Dimesna or this compound) at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of remaining parent compound against time to determine the in vitro half-life (t½) for each compound.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of this compound and unlabeled Dimesna in a living organism.
Methodology:
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Dosing: Administer equimolar doses of Dimesna and this compound intravenously to two separate groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentrations of the parent drug (Dimesna or this compound) and the active metabolite (Mesna) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) for both the parent drugs and the active metabolite.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion
The deuteration of Dimesna to form this compound presents a compelling strategy for potentially enhancing its therapeutic profile. Based on the well-established kinetic isotope effect, this compound is anticipated to exhibit increased metabolic stability, a longer plasma half-life, and a more sustained release of the active uroprotectant, Mesna. These predicted advantages could translate into improved patient outcomes through more consistent uroprotection and potentially a reduced dosing frequency. However, it is crucial to underscore that these are theoretical benefits. Rigorous head-to-head preclinical and clinical studies are imperative to definitively ascertain the comparative efficacy and safety of this compound versus unlabeled Dimesna. The experimental protocols outlined in this guide provide a framework for conducting such pivotal investigations.
References
Head-to-Head Comparison: Dimesna and Amifostine in Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cytoprotective agents, Dimesna and amifostine. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating their respective mechanisms, efficacy, and potential applications.
Introduction
Dimesna and amifostine are cytoprotective agents developed to mitigate the toxic side effects of cancer therapies, thereby improving the therapeutic index of chemotherapy and radiation. While both aim to protect normal tissues, their mechanisms of action, metabolic activation, and clinical applications differ significantly. Dimesna, a disulfide dimer of mesna, primarily functions as a uroprotective agent against the toxic metabolites of ifosfamide and cyclophosphamide. Amifostine is a broad-spectrum cytoprotectant that reduces the renal and hematological toxicity associated with platinum-based and alkylating chemotherapeutic agents, as well as radiation-induced xerostomia.
Mechanism of Action
Dimesna
Dimesna itself is an inactive prodrug. In the bloodstream, it is reduced to its active form, mesna (sodium 2-mercaptoethanesulfonate).[1][2] Mesna is a hydrophilic compound that is rapidly excreted by the kidneys. In the urinary tract, the free thiol group of mesna chemically inactivates acrolein and other urotoxic metabolites of ifosfamide and cyclophosphamide, forming a non-toxic thioether conjugate that is safely excreted in the urine.[1][3] More recent research suggests that Dimesna may also modulate the activity of kinases like EGFR, MET, and ROS1 by disrupting extracellular disulfide bonds.[3]
Amifostine
Amifostine is also a prodrug that is dephosphorylated by alkaline phosphatase in the plasma membranes of normal tissues to its active free thiol metabolite, WR-1065. The selective protection of normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity of normal tissues compared to tumors. WR-1065 is a potent scavenger of oxygen-free radicals generated by radiation and some chemotherapies. It also donates a hydrogen atom to repair damaged DNA and can induce a state of cellular hypoxia in normal tissues, further protecting them from the cytotoxic effects of therapy.
Signaling Pathways and Cellular Mechanisms
The following diagrams illustrate the distinct activation and protective pathways of Dimesna and amifostine.
Caption: Dimesna activation and uroprotective mechanism.
Caption: Amifostine activation and broad-spectrum cytoprotection.
Head-to-Head Preclinical Data
Direct comparative studies between Dimesna and amifostine are limited. However, preclinical studies comparing mesna (the active form of Dimesna) and amifostine provide valuable insights into their relative efficacy in specific contexts.
Uroprotection Against Cyclophosphamide-Induced Hemorrhagic Cystitis
A study in a rat model directly compared the uroprotective effects of mesna and amifostine against hemorrhagic cystitis induced by cyclophosphamide.
Table 1: Comparison of Uroprotective Efficacy in a Rat Model of Cyclophosphamide-Induced Hemorrhagic Cystitis
| Treatment Group | Macroscopic Bladder Damage Score (Median) | Microscopic Bladder Damage Score (Median) |
| Control | 0 | 0 |
| Cyclophosphamide (200 mg/kg) | 3 | 3 |
| Amifostine (200 mg/kg) + Cyclophosphamide | 0 | 0.5 |
| Mesna (40 mg/kg x 3 doses) + Cyclophosphamide | 0 | 0 |
Data adapted from a study on Wistar rats.
The results indicate that both amifostine and mesna were highly effective in preventing cyclophosphamide-induced bladder damage, with no statistically significant difference between the two agents in this model.
Nephroprotection Against Ifosfamide Metabolites
An in vitro study investigated the protective effects of mesna and amifostine against the toxicity of ifosfamide metabolites, chloroacetaldehyde (CAA) and acrolein, in cultured rabbit proximal renal tubule cells.
Table 2: In Vitro Nephroprotective Effects Against Ifosfamide Metabolites
| Toxicant | Endpoint | Protective Agent | Outcome |
| Chloroacetaldehyde (CAA) | Neutral red uptake, glucose transport, glutathione content | Mesna | Prevented toxicity |
| Amifostine | Prevented toxicity | ||
| Acrolein | Neutral red uptake, glucose transport, glutathione content | Mesna | Prevented toxicity |
| Amifostine | Prevented toxicity |
Data from a study on cultured rabbit proximal renal tubule cells.
This study demonstrated that both mesna and amifostine were capable of preventing the in vitro toxicity induced by the nephrotoxic and urotoxic metabolites of ifosfamide. However, a separate study combining in vivo administration of the protectants in rats with subsequent in vitro toxicity assessment found that neither mesna nor amifostine, at the concentrations achieved in the renal cortex, could prevent the adverse effects of CAA on rat proximal tubules and renal cortical slices. This highlights the complexity of translating in vitro findings to the in vivo setting.
Experimental Protocols
Uroprotection in Cyclophosphamide-Induced Hemorrhagic Cystitis Rat Model
-
Animal Model: Male Wistar rats (150-200 g).
-
Treatment Groups:
-
Group I (Control): No drugs.
-
Group II (Cyclophosphamide): Single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg).
-
Group III (Amifostine): Single i.p. injection of amifostine (200 mg/kg) 30 minutes before cyclophosphamide.
-
Group IV (Mesna): i.p. injections of mesna (40 mg/kg) immediately, and 4 and 8 hours after cyclophosphamide administration.
-
-
Endpoint Assessment: 24 hours after cyclophosphamide administration, bladders were macroscopically and histologically assessed for edema and hemorrhage according to Gray's criteria.
-
Statistical Analysis: Kruskal-Wallis nonparametric analysis of variance followed by the Mann-Whitney U-test.
Caption: Experimental workflow for uroprotection study.
In Vitro Nephroprotection Against Ifosfamide Metabolites
-
Cell Model: Primary culture of rabbit proximal renal tubule cells.
-
Treatment: Cells were exposed to varying concentrations (25-200 µM) of chloroacetaldehyde (CAA) or acrolein with or without co-administration of mesna or amifostine.
-
Endpoint Assessment: Dose-dependent declines in neutral red dye uptake, glucose transport, and glutathione content were measured.
Clinical Evidence and Applications
Dimesna
Clinical trials for Dimesna (also known as BNP7787) have primarily focused on its role as a chemoprotective agent, particularly in reducing the toxicities associated with taxane and platinum-based chemotherapies. While its primary established clinical application is through its active metabolite, mesna, for the prevention of ifosfamide- and cyclophosphamide-induced hemorrhagic cystitis, research has explored its potential for broader cytoprotection.
Amifostine
Amifostine has a more extensive clinical trial history for a wider range of applications. It is approved for reducing the cumulative renal toxicity associated with cisplatin in patients with advanced ovarian cancer and for reducing the incidence of moderate to severe xerostomia in patients undergoing postoperative radiation treatment for head and neck cancer. Numerous studies have also investigated its role in mitigating hematologic toxicities from various chemotherapy regimens. Meta-analyses have shown that amifostine does not negatively impact tumor response rates or overall survival in patients treated with radiotherapy.
Summary and Conclusion
Dimesna and amifostine are both valuable cytoprotective agents, but they operate through distinct mechanisms and have different primary clinical utilities.
Table 3: Summary of Key Differences
| Feature | Dimesna | Amifostine |
| Active Metabolite | Mesna | WR-1065 |
| Primary Mechanism | Neutralization of toxic chemotherapy metabolites (e.g., acrolein) | Free radical scavenging, DNA protection, induction of hypoxia |
| Activation | Reduction in the bloodstream | Dephosphorylation by alkaline phosphatase in normal tissues |
| Primary Clinical Use | Uroprotection from ifosfamide and cyclophosphamide | Reduction of cisplatin-induced nephrotoxicity and radiation-induced xerostomia |
| Spectrum of Protection | Primarily targeted to the urinary tract | Broad-spectrum (kidney, bone marrow, salivary glands, etc.) |
The choice between Dimesna (or its active form, mesna) and amifostine depends on the specific clinical scenario. For patients receiving high-dose ifosfamide or cyclophosphamide, mesna is the standard of care for uroprotection. Amifostine is a consideration for patients receiving cisplatin-based chemotherapy at risk for nephrotoxicity or for those undergoing radiation therapy for head and neck cancer to prevent xerostomia.
Preclinical data suggests that amifostine may also be effective for uroprotection, demonstrating comparable efficacy to mesna in one animal study. However, further clinical investigation is needed to establish its role in this setting. The development of new cytoprotective strategies and the optimal use of existing agents like Dimesna and amifostine remain critical areas of research in oncology to improve patient outcomes and quality of life.
References
Validating Metabolic Tracers: A Comparative Guide for Researchers
A comprehensive evaluation of tracer methodologies in metabolic studies reveals no current scientific evidence supporting the use of Dimesna-d8 for this purpose. This guide, therefore, focuses on established and validated stable isotope tracers, providing a comparative analysis of their applications, experimental protocols, and data interpretation to empower researchers in the accurate assessment of metabolic pathways.
Introduction: The Role of Tracers in Metabolic Research
Metabolic tracers are indispensable tools for elucidating the intricate network of biochemical reactions that sustain life. By introducing isotopically labeled molecules into biological systems, researchers can track the transformation of these molecules through various metabolic pathways. This provides invaluable insights into cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. The ideal tracer is biologically active, non-toxic at tracer concentrations, and easily distinguishable from its endogenous counterparts. While various molecules are employed as tracers, stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D) are the most commonly used in mass spectrometry- and NMR-based metabolic studies.
This compound: An Unsubstantiated Tracer for Metabolic Studies
Initial explorations into the potential of this compound as a metabolic tracer have yielded no supporting evidence from the current body of scientific literature. Dimesna is the inactive disulfide metabolite of Mesna, a uroprotective agent used to mitigate the toxic side effects of certain chemotherapy drugs.[1][2][3][4][5] The pharmacokinetics of Dimesna are centered on its conversion back to Mesna in the kidneys to neutralize urotoxic chemotherapy byproducts.
The use of deuterium in drug development, a process known as deuteration, typically aims to alter a drug's metabolic stability and pharmacokinetic profile by strengthening chemical bonds, a phenomenon known as the kinetic isotope effect. This is distinct from the use of deuterated compounds like ²H-glucose in deuterium metabolic imaging, where the deuterium label is used to trace the path of the glucose molecule itself. There are no published studies to date that describe the use of this compound as a tool to trace metabolic pathways.
Established Stable Isotope Tracers: A Comparative Analysis
In contrast to the unsubstantiated use of this compound, a variety of stable isotope-labeled molecules have been extensively validated and are routinely used to probe cellular metabolism. The choice of tracer depends on the specific metabolic pathway under investigation.
| Tracer | Primary Metabolic Pathways Traced | Key Insights Provided |
| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Serine Synthesis, Glycogen Synthesis | Glucose uptake and utilization, relative contribution of glycolysis versus PPP, TCA cycle activity, biosynthesis of amino acids and nucleotides. |
| [U-¹³C, ¹⁵N]-Glutamine | TCA Cycle Anaplerosis, Amino Acid Metabolism, Nucleotide Synthesis, Glutathione Synthesis | Glutamine uptake and its role in replenishing TCA cycle intermediates, nitrogen metabolism for biosynthesis, redox balance. |
| [U-¹³C]-Lactate | TCA Cycle (in specific tissues like brain and heart), Gluconeogenesis | Lactate as a fuel source, interplay between glycolysis and oxidative phosphorylation. |
| [U-¹³C]-Fatty Acids (e.g., Palmitate) | Fatty Acid Oxidation (β-oxidation), TCA Cycle, Lipid Synthesis | Cellular reliance on fatty acids as an energy source, biosynthesis of complex lipids. |
| ²H₂O (Deuterated Water) | De novo lipogenesis, gluconeogenesis, protein synthesis | Rates of synthesis of various macromolecules. |
Experimental Protocols for Stable Isotope Tracing
The successful implementation of stable isotope tracing studies requires meticulous planning and execution of experimental protocols. Below are generalized protocols for in vitro and in vivo studies.
In Vitro Stable Isotope Tracing Protocol (Cell Culture)
-
Cell Seeding and Growth: Plate cells at a desired density and allow them to reach the desired confluency in standard culture medium.
-
Tracer Introduction: Replace the standard medium with a medium containing the stable isotope-labeled tracer (e.g., [U-¹³C]-glucose). The concentration of the tracer should be similar to the unlabeled metabolite in the standard medium.
-
Incubation: Culture the cells in the presence of the tracer for a predetermined period. The incubation time is critical and should be optimized based on the turnover rate of the metabolic pathway of interest.
-
Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). This step is crucial to halt enzymatic reactions and preserve the metabolic state of the cells.
-
Sample Preparation: Collect the cell extract, which contains the metabolites. The extract is then typically centrifuged to remove cell debris, and the supernatant is dried.
-
Mass Spectrometry Analysis: The dried metabolites are resuspended and analyzed by mass spectrometry (e.g., LC-MS or GC-MS) to determine the incorporation of the stable isotope into downstream metabolites.
In Vivo Stable Isotope Tracing Protocol (Animal Models)
-
Tracer Administration: The stable isotope tracer is administered to the animal, typically via intravenous infusion, oral gavage, or intraperitoneal injection. The route and duration of administration depend on the tracer and the biological question.
-
Tissue Collection: At a specific time point after tracer administration, tissues of interest are rapidly harvested and flash-frozen in liquid nitrogen to quench metabolism.
-
Metabolite Extraction: The frozen tissue is homogenized in a cold extraction solvent to extract the metabolites.
-
Sample Preparation and Analysis: Similar to the in vitro protocol, the tissue extract is processed and analyzed by mass spectrometry to measure isotopic enrichment in various metabolites.
Visualization of Metabolic Pathways and Workflows
Glycolysis and TCA Cycle Tracing with [U-¹³C]-Glucose
The following diagram illustrates how the six carbon atoms of [U-¹³C]-glucose are incorporated into key metabolites of glycolysis and the TCA cycle.
References
Dimesna-d8 in the Spotlight: A Comparative Guide to Deuterated Standards for Mesna Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the uroprotective agent Mesna, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Dimesna-d8, a deuterated analog of Mesna's primary metabolite, with other standards used in the analysis of Mesna by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The inherent instability of Mesna, which readily oxidizes to its disulfide dimer, Dimesna, presents a significant analytical challenge.[1][2][3] The use of a stable isotope-labeled (SIL) internal standard is the gold standard in bioanalysis to compensate for variability during sample preparation and analysis.[4] An ideal SIL internal standard should mimic the physicochemical properties of the analyte, ensuring consistent behavior throughout the analytical process.
Performance Comparison of Internal Standards for Mesna Analysis
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ) are critically evaluated. The following table summarizes the performance of different internal standards used for Mesna quantification in plasma.
| Internal Standard | Analyte(s) | Linearity (Range) | Accuracy (%) | Precision (%CV) | LLOQ | Reference |
| This compound (Theoretical) | Mesna & Dimesna | Wide dynamic range expected | High (close to 100%) | Low (<15%) | Low (ng/mL range) | - |
| Sodium 3-mercapto-1-propane sulfonate | Mesna | 0.05–200 μM | 100±10 | <10 | 20 nM | [5] |
| p-Aminobenzoic acid | Mesna & Dimesna | Not specified (Correlation >0.992) | Not specified | <4.5 | Not specified | |
| Ethyl-4-hydroxybenzoate | Mesna & Dimesna | Not specified | Within regulatory limits | Within regulatory limits | Not specified |
Note: The performance characteristics for this compound are theoretical and based on the expected benefits of using a stable isotope-labeled metabolite as an internal standard.
The Rationale for Using a Deuterated Metabolite Standard
Using a deuterated version of the primary metabolite, this compound, as an internal standard for the quantification of both Mesna and Dimesna offers several theoretical advantages over structural analogs or other non-isotopically labeled compounds:
-
Compensating for Conversion: Since Mesna readily converts to Dimesna, an internal standard that can account for this conversion during sample handling and storage is highly desirable. This compound, being the deuterated form of the metabolite, would theoretically co-elute and have similar ionization characteristics to Dimesna, providing better normalization.
-
Similar Physicochemical Properties: As a stable isotope-labeled analog, this compound is expected to have nearly identical extraction recovery and chromatographic behavior to Dimesna, and a predictable relationship with Mesna. This minimizes variability introduced during sample processing.
-
Reduced Matrix Effects: Co-elution of the analyte and a deuterated internal standard helps to compensate for matrix-induced ion suppression or enhancement in LC-MS/MS analysis, leading to more accurate and precise results.
Experimental Protocols for Mesna Analysis
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the quantification of Mesna using different internal standards, as reported in the literature.
Method 1: Using a Structural Analog Internal Standard
-
Analyte: Mesna
-
Internal Standard: Sodium 3-mercapto-1-propane sulfonate
-
Biological Matrix: Rat Plasma
-
Sample Preparation: Protein precipitation with acetone, followed by centrifugation, evaporation of the supernatant, and reconstitution.
-
Chromatography:
-
Column: Not specified
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate in water and 10 mM ammonium formate in methanol.
-
Flow Rate: 1 mL/min
-
-
Mass Spectrometry:
-
Instrument: Sciex Q-Trap 5500 MS
-
Ionization: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Mesna: 140.40 → 79.9
-
Internal Standard: 154.70 → 80.0
-
-
Method 2: Using a Non-Isotopic Internal Standard with Electrochemical Detection
-
Analyte: Mesna and Dimesna
-
Internal Standard: p-Aminobenzoic acid
-
Biological Matrix: Human Plasma and Urine
-
Sample Preparation:
-
Plasma: Deproteinization with sulfuric acid containing sodium hexametaphosphate.
-
Urine: Dilution with water and mixing with sodium hexametaphosphate solution.
-
For total Mesna analysis, Dimesna is reduced to Mesna using sodium borohydride.
-
-
Chromatography:
-
Column: C18-Resolve cartridge
-
Mobile Phase: Aqueous solution of sodium citrate (0.1 M), tetrabutyl ammonium phosphate (0.001 M), and triethylamine, adjusted to pH 5.
-
Flow Rate: 2 mL/min
-
-
Detection: Electrochemical detection at +450 mV.
Visualizing the Analytical Workflow and Molecular Relationships
To better illustrate the processes and molecules involved, the following diagrams were created using the DOT language.
Conclusion
The accurate quantification of Mesna is complicated by its rapid oxidation to Dimesna. The use of a stable isotope-labeled internal standard is the recommended approach to address this and other challenges in bioanalysis. While specific experimental data for this compound is not yet widely published, its theoretical advantages as a deuterated metabolite standard make it a promising candidate for the definitive bioanalysis of both Mesna and Dimesna. The methods presented using alternative internal standards provide a valuable reference for researchers developing and validating assays for these compounds. As the demand for more precise pharmacokinetic data for Mesna grows, the adoption of deuterated standards like this compound is anticipated to become more prevalent.
References
- 1. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]
- 2. scispace.com [scispace.com]
- 3. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Analysis of sodium 2-mercaptoethane sulfonate in rat plasma using high performance liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Dimesna-d8 in Uroprotection: A Comparative Guide to Experimental Reproducibility
For researchers and drug development professionals investigating chemotherapy-induced hemorrhagic cystitis, Dimesna-d8 offers a valuable tool for preclinical studies. As a deuterated internal standard for Dimesna (also known as Tavocept®), it is essential for the accurate quantification of the active uroprotectant Mesna in biological matrices. This guide provides a comparative overview of Dimesna/Mesna against other uroprotective agents, supported by experimental data, detailed protocols, and visual workflows to ensure the reproducibility of findings.
Dimesna is the inactive disulfide form of Mesna. In the bloodstream, Dimesna is stable before being reduced to its active form, Mesna, in the kidneys.[1] Mesna is then excreted into the bladder, where its free thiol group neutralizes acrolein, a urotoxic metabolite of the chemotherapeutic agents cyclophosphamide and ifosfamide.[2] This detoxification process prevents bladder damage and the resulting hemorrhagic cystitis.[1] this compound, as a stable isotope-labeled compound, is critical for pharmacokinetic studies that trace the conversion of Dimesna to Mesna and its subsequent excretion.
Comparative Efficacy of Uroprotective Agents
The primary goal of uroprotective agents is to mitigate the bladder toxicity associated with certain chemotherapy regimens. Mesna is the most widely used agent for this purpose; however, other compounds have been investigated for their potential uroprotective effects.[3] The following tables summarize the comparative efficacy of Mesna against notable alternatives based on preclinical and clinical data.
Table 1: Comparison of Mesna and Amifostine in a Rat Model of Cyclophosphamide-Induced Hemorrhagic Cystitis
| Parameter | Control | Cyclophosphamide (CYP) Only | CYP + Amifostine | CYP + Mesna |
| Macroscopic Edema Score (Median) | 0 | 2 | 0 | 0 |
| Macroscopic Hemorrhage Score (Median) | 0 | 2 | 0 | 0 |
| Histopathological Damage Score (Median) | 0 | 2 | 0 | 0 |
*Source: Data adapted from a study comparing the uroprotective efficacy of Mesna and Amifostine in rats.[2] Scores are based on a graded scale, with higher scores indicating more severe damage.
Table 2: Comparison of Mesna and Glutathione in a Rat Model of Ifosfamide-Induced Hemorrhagic Cystitis
| Group | Edema Score (Median) | Hemorrhage Score (Median) | Histopathological Changes Score (Median) |
| Vehicle Control | 0 | 0 | 0 |
| Ifosfamide (IFO) Only | Not Reported | Not Reported | Not Reported |
| IFO + Mesna | 0 | 0 | 0 |
| IFO + Glutathione | 0 | 0 | 0 |
*Source: Adapted from a study in Wistar rats, indicating that both Mesna and Glutathione significantly reduced ifosfamide-induced bladder damage.
Table 3: Clinical Comparison of Mesna and N-acetylcysteine (NAC) in Patients Receiving Ifosfamide
| Parameter | N-acetylcysteine (NAC) Group (n=86) | Mesna Group (n=191) | P-value |
| Incidence of Hematuria | 27.9% (24 patients) | 4.2% (8 patients) | < 0.0001 |
| Ifosfamide Dose Reduction due to Urotoxicity | 11 patients | 0 patients | < 0.0001 |
*Source: A clinical study in patients with refractory germ cell tumors treated with ifosfamide-containing chemotherapy.
Experimental Protocols
Reproducibility in scientific research is paramount. The following are detailed methodologies for key experiments cited in the comparative data tables.
Animal Model of Chemotherapy-Induced Hemorrhagic Cystitis
This protocol outlines the induction of hemorrhagic cystitis in a rat model, a common method for evaluating the efficacy of uroprotective agents.
Materials:
-
Male Wistar rats (150-200g)
-
Cyclophosphamide (CYP) or Ifosfamide (IFO)
-
Uroprotective agent (e.g., Mesna, Amifostine, Glutathione)
-
Saline solution (vehicle)
-
Anesthetic agent for sacrifice
-
Histological staining reagents (e.g., Hematoxylin and Eosin)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment with free access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to different experimental groups (e.g., Control, Chemotherapy only, Chemotherapy + Uroprotectant).
-
Drug Administration:
-
Dissolve chemotherapy agent (e.g., CYP at 200 mg/kg) in sterile water.
-
Administer the chemotherapy agent via intraperitoneal (i.p.) injection.
-
Administer the uroprotective agent according to the study design. For example, Mesna (40 mg/kg, i.p.) can be given immediately, and at 4 and 8 hours after CYP administration. Amifostine (200 mg/kg, i.p.) can be administered 15 minutes prior to CYP.
-
-
Observation: Monitor animals for clinical signs of distress.
-
Sacrifice and Bladder Excision: 24 hours after chemotherapy administration, sacrifice the animals under anesthesia. Carefully excise the urinary bladders.
-
Macroscopic and Histopathological Evaluation:
-
Assess bladders macroscopically for edema and hemorrhage, and score according to established criteria.
-
Fix the bladder tissue in formalin, process for paraffin embedding, and section for histological staining (e.g., H&E).
-
Evaluate histopathological changes (e.g., mucosal erosion, inflammation, ulceration) and score according to a graded scale.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved in the evaluation of this compound and its alternatives, the following diagrams are provided.
References
Inter-laboratory comparison of Dimesna-d8 quantification methods
A Comparative Guide to Dimesna Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Dimesna, a critical disulfide metabolite of the uroprotective agent Mesna. While direct inter-laboratory comparison data for its deuterated internal standard, Dimesna-d8, is not extensively published, this document outlines the common methodologies used for Dimesna analysis, for which this compound serves as an ideal internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability and ensuring accurate quantification in complex biological matrices.
The following sections detail the experimental protocols and performance characteristics of prevalent analytical techniques, offering insights to aid in the selection of the most suitable method for specific research needs.
Comparative Analysis of Quantification Methods
The quantification of Dimesna, often alongside its parent compound Mesna, is essential for pharmacokinetic, stability, and clinical studies. The choice of analytical method depends on the required sensitivity, selectivity, and the sample matrix. Below is a summary of commonly employed methods.
| Parameter | LC-MS/MS | HPLC with Electrochemical Detection | HPLC with UV Detection |
| Principle | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Separation by liquid chromatography followed by detection of electroactive species. | Separation by liquid chromatography followed by UV absorbance detection. |
| Selectivity | High | Moderate to High | Low to Moderate |
| Sensitivity | High | High | Low |
| Biological Matrix | Plasma, Urine, Infusion Solutions[1] | Plasma, Urine[2] | Infusion Solutions |
| Linearity | Not explicitly stated, but method was validated according to regulatory guidelines.[1] | Correlation coefficient > 0.992 for Mesna and Dimesna.[2] | Not explicitly stated for Dimesna. |
| Precision | Not explicitly stated, but method was validated according to regulatory guidelines.[1] | Intra-run Coefficient of Variation < 4.5% for Mesna. | Not explicitly stated for Dimesna. |
| Internal Standard | Ethyl-4-hydroxybenzoate was used in one study. This compound is the ideal choice. | p-aminobenzoic acid | Not typically specified for Dimesna. |
| Notes | Considered the gold standard for its specificity and sensitivity. | A sensitive method suitable for biological matrices. | Not recommended for accurate quantification of Mesna/Dimesna due to lack of specificity and potential for misleading results. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are synthesized from published research and represent common practices in the field.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly specific and sensitive, making it suitable for complex biological matrices.
-
Sample Preparation:
-
Samples (e.g., plasma, urine, or infusion solutions) are diluted. For instance, infusion samples can be diluted to a concentration of 0.0005 mg/mL with water for injection.
-
An internal standard, such as this compound (or a suitable analogue like ethyl-4-hydroxybenzoate), is added to all samples, calibrators, and quality controls.
-
For plasma samples, a protein precipitation step is typically performed, followed by centrifugation, and evaporation of the supernatant before reconstitution in the mobile phase.
-
-
Chromatography:
-
Column: A reversed-phase C8 or C18 column is commonly used (e.g., C8 ultrasphere, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 1% aqueous ammonium bicarbonate) is often employed.
-
Flow Rate: A typical flow rate is 1000 µL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 37°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for Dimesna.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Dimesna and the internal standard. For example, for Dimesna, the transition could be m/z 325.1 -> 147.1.
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This technique offers good sensitivity and is an alternative to LC-MS/MS.
-
Sample Preparation:
-
For plasma, deproteinization is carried out using an acid solution (e.g., 0.0825 M sulfuric acid containing sodium hexametaphosphate).
-
Urine samples are diluted with water and mixed with a sodium hexametaphosphate solution.
-
An internal standard (e.g., p-aminobenzoic acid) is added.
-
To measure total Mesna (including Dimesna), a reduction step with sodium borohydride can be performed to convert Dimesna back to Mesna.
-
-
Chromatography:
-
Column: A C18 column is typically used (e.g., C18-Resolve cartridge, 8 mm x 10 cm, 10 µm).
-
Mobile Phase: An aqueous solution containing a buffer (e.g., 0.1 M sodium citrate), an ion-pairing agent (e.g., 0.001 M tetrabutyl ammonium phosphate), and a modifier (e.g., triethylamine), with the pH adjusted to 5.
-
Flow Rate: A common flow rate is 2 mL/min.
-
-
Detection:
-
An electrochemical detector is used, with the potential set at a value such as +450 mV.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general experimental workflow for Dimesna quantification and the metabolic relationship between Mesna and Dimesna.
References
Safety Operating Guide
Navigating the Disposal of Dimesna-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Dimesna-d8, ensuring the protection of laboratory personnel and compliance with regulatory standards. As a deuterated analogue of Dimesna, this compound should be handled with the same precautions as the parent compound, treating it as a hazardous chemical waste.
Immediate Safety and Disposal Overview
Dimesna is classified with several hazard statements, including causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3] One safety data sheet also indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4] Therefore, proper disposal is not only a matter of laboratory best practice but also a critical step in preventing personal injury and environmental contamination. The fundamental principle for the disposal of this compound is to manage it as a regulated, hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[5]
Summary of Chemical Data
For ease of reference, the following table summarizes key quantitative and identifying information for this compound. This data is crucial for proper labeling and documentation of the waste stream.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tavocept-d8, 2,2'-Dithiobisethanesulfonic Acid-d8 Sodium Salt |
| CAS Number | 1189975-43-6 |
| Molecular Formula | C₄D₈Na₂O₆S₄ |
| Molecular Weight | 334.39 g/mol |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure is designed to be a clear, operational guide for all laboratory personnel.
1. Waste Identification and Segregation:
-
Treat all this compound, including pure compound, contaminated solutions, and any materials that have come into contact with it (e.g., gloves, pipette tips, vials), as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams such as non-hazardous trash, sharps, and biological waste.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
3. Containerization:
-
Solid Waste: Collect contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect unused solutions or quenched reaction mixtures containing this compound in a chemically compatible, leak-proof container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) containers are generally suitable. The original reagent bottle, if empty and in good condition, is an excellent choice for waste collection.
-
Ensure containers are in good condition, free from cracks or external residue.
-
Leave at least 1-2 inches of headspace in liquid waste containers to allow for vapor expansion.
4. Labeling:
-
As soon as the first drop of waste is added, label the waste container clearly and accurately.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste". Avoid using chemical formulas or abbreviations.
-
The approximate concentration and composition if it is a mixed waste stream.
-
The associated hazards (e.g., "Irritant," "Toxic to Aquatic Life").
-
The name and contact information of the generating laboratory/researcher.
-
The date the container was first used for waste accumulation.
-
5. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the storage area is away from drains, heat sources, and high-traffic areas.
6. Arranging for Disposal:
-
Do not allow hazardous waste to accumulate for extended periods. Adhere to your institution's limits on the volume of waste stored in an SAA (typically no more than 55 gallons).
-
Once the container is full or the project generating the waste is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Dimesna-d8
Essential Safety and Handling Guide for Dimesna-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound, fostering a secure laboratory environment.
Hazard Identification and Classification
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure risk. The following table outlines the recommended PPE.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Double gloving with nitrile gloves is recommended. | While specific breakthrough times for this compound are not available, nitrile gloves generally offer good resistance to a range of chemicals. Immediately replace gloves if they become contaminated. |
| Eyes/Face | ANSI-approved safety glasses with side shields or safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Body | A fully buttoned laboratory coat, preferably a chemical-resistant gown, should be worn. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. | Dimesna may cause respiratory irritation. Engineering controls such as a fume hood are the primary means of exposure control. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and environmental protection.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
Caption: Procedural workflow for the safe handling of this compound.
Storage
Proper storage is crucial to maintain the integrity and stability of this compound. Deuterated compounds can be sensitive to temperature, light, and humidity.
-
Short-term: May be stored at room temperature for brief periods.
-
Long-term: Recommended storage is at -20°C in a tightly sealed container to prevent moisture absorption.
-
Protection: Store in a light-resistant container to prevent degradation.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable solvent.
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous chemical waste.
-
Segregation: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash. While deuterium is not radioactive, the chemical properties of this compound necessitate its disposal as chemical waste. For larger quantities, consider the possibility of deuterium recovery and recycling through specialized services, if available and economically viable.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
